molecular formula C13H24N2O2 B597388 tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate CAS No. 1251006-73-1

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Cat. No.: B597388
CAS No.: 1251006-73-1
M. Wt: 240.347
InChI Key: CGALLHHGALTGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, also known as Tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.347. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-piperidin-3-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGALLHHGALTGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745420
Record name tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251006-73-1
Record name tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Synthesis and Application of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling fine-tuning of physicochemical and pharmacological properties of drug candidates. Among these, the azetidine-piperidine motif has garnered significant interest due to its presence in a variety of biologically active molecules. This technical guide provides an in-depth overview of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a versatile building block in drug discovery. This document will detail its chemical identity, a representative synthetic protocol, and its potential application in the development of enzyme inhibitors.

Chemical Identity and Properties

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a bifunctional molecule featuring a Boc-protected azetidine ring linked to a piperidine moiety. This structure offers multiple points for chemical modification, making it a valuable intermediate for library synthesis in drug discovery programs. The physicochemical properties of this compound are crucial for its handling and reactivity in subsequent synthetic transformations.

PropertyValueReference
CAS Number 2174940-65-7 ((R)-enantiomer)[]
1251006-73-1 (racemate/unspecified)[2]
Molecular Formula C₁₃H₂₄N₂O₂[]
Molecular Weight 240.34 g/mol []
IUPAC Name tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate[]

Synthesis and Experimental Protocol

The synthesis of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate can be achieved through a multi-step sequence, often involving the coupling of appropriately protected azetidine and piperidine precursors. Below is a representative experimental protocol adapted from methodologies for similar azetidine-piperidine structures.

A Representative Synthetic Pathway:

A plausible synthetic route involves the reductive amination of a protected 3-oxoazetidine with a protected 3-aminopiperidine, followed by deprotection steps.

G cluster_0 Synthesis of Precursors cluster_1 Coupling and Deprotection Boc-3-oxoazetidine Boc-3-oxoazetidine Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Boc-3-oxoazetidine->Reductive_Amination N-benzyl-3-aminopiperidine N-benzyl-3-aminopiperidine N-benzyl-3-aminopiperidine->Reductive_Amination Coupled_Product tert-Butyl 3-((1-benzylpiperidin-3-yl)amino)azetidine-1-carboxylate Reductive_Amination->Coupled_Product Debenzylation Debenzylation (e.g., H₂, Pd/C) Coupled_Product->Debenzylation Final_Product tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Debenzylation->Final_Product

A representative synthetic workflow.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) is added N-benzyl-3-aminopiperidine (1.1 eq). The mixture is stirred at room temperature for 1 hour.

  • Reductive Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-18 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Experimental Protocol: Debenzylation

  • Reaction Setup: The coupled product (1.0 eq) is dissolved in ethanol (0.1 M), and Palladium on carbon (10 wt. %, 0.1 eq) is added.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.

  • Work-up: The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the final product, tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Application in Drug Discovery: A Case Study in Enzyme Inhibition

The azetidine-piperidine scaffold is a valuable pharmacophore in the design of enzyme inhibitors. While specific biological data for tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is not extensively published, its structural motifs are present in inhibitors of various enzymes, such as kinases and proteases. The piperidine ring can occupy hydrophobic pockets, while the azetidine can serve as a rigid scaffold to orient other functional groups. The secondary amine of the piperidine and the Boc-protected amine of the azetidine provide handles for further chemical elaboration to optimize potency and selectivity.

Hypothetical Drug Discovery Workflow:

The development of a novel enzyme inhibitor incorporating the title compound would typically follow a structured workflow from initial screening to lead optimization.

G cluster_0 Hit Identification cluster_1 Lead Generation cluster_2 Lead Optimization Library_Screening Library Screening Hit_Compound Initial Hit Compound (IC₅₀ in µM range) Library_Screening->Hit_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compound->SAR_Studies Lead_Compound Lead Compound (IC₅₀ in nM range, improved ADME) SAR_Studies->Lead_Compound In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Compound->In_Vivo_Studies Azetidine_Piperidine_Scaffold tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate as a key building block Azetidine_Piperidine_Scaffold->SAR_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

A typical drug discovery workflow.

Spectroscopic Data (Representative)

While a comprehensive, publicly available dataset for the title compound is limited, the expected spectroscopic features can be predicted based on its structure.

Spectroscopic DataExpected Features
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), multiplets for the azetidine and piperidine ring protons, and a broad singlet for the piperidine N-H.
¹³C NMR Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and distinct signals for the carbons of the azetidine and piperidine rings.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 241.19.

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of protecting group strategies, is achievable through established synthetic methodologies. The inherent structural features of this compound make it an attractive starting point for the development of novel therapeutics targeting a range of biological targets. Further exploration of its derivatization and biological evaluation is warranted to fully exploit its potential in the generation of new chemical entities with therapeutic promise.

References

In-Depth Analysis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: Molecular Weight Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed breakdown of the molecular weight of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Molecular Composition and Weight

The molecular formula for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is C13H24N2O2[]. The molecular weight is a critical parameter in chemical synthesis and analysis, determined by the sum of the atomic weights of its constituent atoms.

The calculation of the molecular weight is based on the number of atoms of each element present in the molecule and their respective standard atomic weights. The elemental composition and their corresponding atomic weights are detailed in the table below.

ElementSymbolNumber of AtomsStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC1312.011[2][3]156.143
HydrogenH241.008[4][5][6]24.192
NitrogenN214.007[7][8][9]28.014
OxygenO215.999[10][11]31.998
Total 240.347

Based on this, the molecular weight of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is determined to be 240.347 g/mol [][12].

Experimental Protocols and Further Analysis

The determination of molecular weight is a foundational calculation in chemistry and does not involve experimental protocols or signaling pathways. For researchers interested in the experimental characterization of this compound, techniques such as mass spectrometry would be employed to confirm the molecular weight empirically. Further in-depth analysis would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and purity of the compound.

This document is intended for informational purposes for a technical audience and focuses solely on the calculation of the molecular weight of the specified compound. The request for experimental workflows and signaling pathway diagrams is not applicable to this specific topic.

References

Technical Guide: Physical Properties and Synthetic Utility of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physical properties of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also furnishes detailed, standardized experimental protocols for the determination of key physical properties, namely melting point and solubility. Furthermore, a logical workflow is presented to illustrate the typical role of this and similar compounds in the drug discovery and development process, highlighting its utility as a scaffold for the synthesis of novel chemical entities.

Core Physical Properties

The inherent structural characteristics of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, featuring both a piperidine and an azetidine ring system, make it a valuable component in the design of complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective chemical manipulation at the piperidine nitrogen.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[1][2]
Molecular Weight 240.34 g/mol [1][2]
Appearance Solid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
CAS Number 1251006-73-1[3][4][5]

Experimental Protocols for Physical Property Determination

In the absence of specific reported experimental data for the target compound, the following general protocols are provided for the determination of its key physical properties. These methods are standard in organic chemistry and are suitable for the characterization of new chemical entities.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[6][7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube, which is then sealed at one end.[6][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[9]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.[7][9]

Solubility Assessment

Determining the solubility of a compound in various solvents is critical for its handling, formulation, and in understanding its potential pharmacokinetic properties.[10][11][12][13]

Protocol for Equilibrium Solubility Determination:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol, dichloromethane) in a sealed vial.[11][12]

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[11][12]

  • Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation followed by filtration through a fine-pored filter.[11]

  • Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11] This concentration represents the equilibrium solubility of the compound in the tested solvent at that temperature.

Role in Drug Discovery Workflow

Based on its chemical structure, tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is primarily utilized as a building block in the synthesis of more complex molecules for drug discovery. The following diagram illustrates its logical flow in a typical medicinal chemistry program.

G Logical Workflow of a Chemical Building Block in Drug Discovery cluster_0 Compound Acquisition/Synthesis cluster_1 Lead Generation cluster_2 Screening & Optimization cluster_3 Preclinical Development A tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate B Chemical Derivatization (e.g., N-acylation, N-alkylation of piperidine) A->B Starting Material C Library Synthesis B->C Generates Diverse Analogs D High-Throughput Screening (HTS) C->D Compound Collection E Hit-to-Lead Optimization D->E Identifies 'Hits' F Structure-Activity Relationship (SAR) Studies E->F Refines Potency & Properties G Lead Candidate E->G Selects Optimized Compound F->E

Caption: A diagram illustrating the role of a chemical building block in drug discovery.

Conclusion

While specific experimental data for tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate remains limited in publicly accessible literature, its structural motifs strongly suggest its utility as a versatile building block in the field of drug discovery. The provided standardized protocols for determining key physical properties can aid researchers in the characterization of this and similar novel compounds. The logical workflow presented underscores the importance of such foundational molecules in the generation and optimization of new chemical entities with therapeutic potential.

References

In-Depth Technical Guide: tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in utilizing this heterocyclic scaffold.

Chemical Structure and Properties

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a saturated heterocyclic compound featuring a piperidine ring linked to an azetidine ring. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering it stable under various conditions while allowing for easy deprotection when required.

The presence of two nitrogen atoms, one in the piperidine ring and one in the azetidine ring (as a carbamate), provides opportunities for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules, particularly for the development of novel therapeutic agents.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
CAS Number 1251006-73-1 (racemate)[1][2], 2174940-65-7 ((R)-enantiomer)[]
Canonical SMILES C1CC(NC1)C2CN(C2)C(=O)OC(C)(C)C
Appearance Not explicitly stated in provided results; likely a solid or oil
Solubility Not explicitly stated; likely soluble in organic solvents like methanol, ethanol, and dichloromethane

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. This represents a generalized approach and would require optimization for specific laboratory conditions.

G cluster_0 Synthesis of Precursors cluster_1 Core Assembly cluster_2 Final Product Start Commercially Available Starting Materials Precursor1 N-Boc-azetidin-3-one Start->Precursor1 Precursor2 Protected 3-lithiopyridine or 3-bromopyridine Start->Precursor2 Coupling Coupling Reaction (e.g., Grignard or lithiation followed by addition) Precursor1->Coupling Precursor2->Coupling Reduction Reduction of Pyridine Ring (e.g., Catalytic Hydrogenation) Coupling->Reduction Product tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Reduction->Product G Start tert-Butyl 3-(piperidin-3-yl) azetidine-1-carboxylate Library Synthesis of Analog Library (Modification of piperidine and/or azetidine nitrogens) Start->Library Screening High-Throughput Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Library->Screening Hit Identification of 'Hit' Compounds with desired biological activity Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

References

A Technical Guide to tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: Commercial Availability and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, and representative experimental protocols for its use.

Introduction and Chemical Structure

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring linked to an azetidine core. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. This structure makes it a versatile scaffold for introducing the 3-azetidinyl-piperidine motif into larger molecules.

The presence of both a strained azetidine ring and a flexible piperidine ring offers unique three-dimensional characteristics that are increasingly sought after in drug design to improve properties such as metabolic stability, solubility, and target binding.[1][2] Azetidines, in particular, are recognized as valuable bioisosteres for larger, more common saturated heterocycles.[2]

Physicochemical and Commercial Data

The compound is available from several chemical suppliers. The following tables summarize its key properties and commercial sources.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1251006-73-1BLDpharm, EON Biotech
Molecular Formula C₁₃H₂₄N₂O₂CymitQuimica, ChemScene
Molecular Weight 240.34 g/mol ChemScene, Sigma-Aldrich
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C2CCCNCC2)ChemScene
InChI Key RXFYTACYDZUNSU-UHFFFAOYSA-NSigma-Aldrich
Form SolidCymitQuimica

Table 2: Commercial Availability

SupplierCatalog NumberPurityNotes
BLDpharm BD119869---CAS: 1251006-73-1.[3]
EON Biotech 1251006-73-1---CAS: 1251006-73-1.[4]
ChemScene CS-0048359≥97%Note: This is for the 4-yl isomer (CAS 1251006-64-0).
CymitQuimica 10-F33380695%Note: This is for the 4-yl isomer (CAS 1251006-64-0).[5]

Note: Researchers should verify the specific isomer (3-yl vs. 4-yl) when ordering, as catalog information can sometimes be ambiguous. The correct CAS number for the title compound is 1251006-73-1.

Role in Medicinal Chemistry

This compound serves as a key intermediate. The Boc-protected azetidine allows for selective functionalization at the piperidine nitrogen, while the piperidine ring can be used as a point of attachment or to modulate physicochemical properties. Following a coupling reaction, the Boc group can be removed to reveal the azetidine nitrogen, which can then be further elaborated.

G cluster_molecule tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate cluster_application Application in Synthesis Molecule Core Structure Boc Boc-Protected Azetidine (Latent Reactive Site) Molecule->Boc Contains Piperidine Piperidine Moiety (Coupling Site / Scaffold) Molecule->Piperidine Contains Coupling Step 1: Couple at Piperidine Nitrogen Molecule->Coupling Deprotection Step 2: Remove Boc Group (Acidic Conditions) Coupling->Deprotection Elaboration Step 3: Functionalize Azetidine Nitrogen Deprotection->Elaboration Final Complex Target Molecule (e.g., Drug Candidate) Elaboration->Final

Figure 1: Role as a bifunctional building block in multi-step synthesis.

Experimental Protocols

The most common reaction involving this building block is the removal of the Boc protecting group to enable further synthesis at the azetidine nitrogen. Below is a representative protocol for this deprotection, adapted from standard literature procedures for similar substrates.[6][7][8]

Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add TFA (5-10 equiv.) to the stirred solution. The amount of TFA can be adjusted depending on the scale and presence of other acid-sensitive groups.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up (Removal of Volatiles): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Basification: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8). This neutralizes the excess acid and converts the ammonium trifluoroacetate salt to the free amine.

  • Extraction: Extract the aqueous layer with DCM (3x the volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 3-(piperidin-3-yl)azetidine.

Safety Precautions: Both DCM and TFA are hazardous. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quality Control and Experimental Workflow

The procurement and use of chemical building blocks in a research setting follow a standard workflow to ensure quality and reproducibility.

G cluster_procurement Procurement & QC cluster_synthesis Synthesis start Identify Supplier (e.g., BLDpharm) order Place Order & Receive Compound start->order qc Quality Control: - NMR - LC-MS - Purity Check order->qc pass Pass qc->pass Identity & Purity Confirmed fail Fail qc->fail Discrepancy Found deprotect Boc Deprotection (e.g., TFA/DCM) pass->deprotect contact Contact Supplier fail->contact couple Further Reaction (e.g., Amide Coupling) deprotect->couple purify Purification (Chromatography) couple->purify end Final Product purify->end

References

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (CAS No. 1251006-73-1). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this document incorporates information from structurally similar molecules to provide a thorough understanding of potential hazards and necessary precautions.

Chemical and Physical Properties

PropertyValueSource
Chemical Name tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
CAS Number 1251006-73-1
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.35 g/mol
Physical Form Viscous Liquid
Purity ≥95%
Storage Temperature 4°C, protect from light
Hazard Statements (for 4-yl isomer) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements (for 4-yl isomer) P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is not available. However, based on the hazard statements for the closely related 4-yl isomer, it is prudent to handle this compound with the assumption that it may present the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Acute Toxicity (Inhalation): Harmful if inhaled.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A logical workflow for assessing and mitigating these potential hazards is presented below.

Hazard_Mitigation_Workflow Figure 1: Hazard Identification and Mitigation Workflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures Potential_Hazards Potential Hazards: - Acute Oral Toxicity - Skin Irritation - Eye Irritation - Respiratory Irritation PPE Required PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves (e.g., Nitrile) - Laboratory Coat - Respiratory Protection (if aerosolizing) Potential_Hazards->PPE Handling Safe Handling: - Use in a well-ventilated area or fume hood. - Avoid contact with skin, eyes, and clothing. - Avoid inhalation of vapor or mist. - Wash hands thoroughly after handling. Potential_Hazards->Handling First_Aid First Aid Measures: - Eye Contact: Immediately flush with water for 15 minutes. - Skin Contact: Wash with soap and water. - Inhalation: Move to fresh air. - Ingestion: Do NOT induce vomiting. Seek medical attention. Potential_Hazards->First_Aid

Caption: Hazard Identification and Mitigation Workflow.

Experimental Protocols: Safe Handling and Storage

While specific experimental protocols for the synthesis or use of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate are not detailed in publicly accessible literature, the following general procedures should be followed to ensure safe handling and maintain compound integrity.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator is recommended.

Handling
  • Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Avoiding Exposure: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of any vapors or mists.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.

Storage
  • Temperature: Store the compound in a tightly sealed container at 4°C.

  • Light: Protect from light to prevent degradation.

  • Incompatibilities: Keep away from strong oxidizing agents.

The following diagram illustrates a general workflow for the safe handling of this chemical in a laboratory setting.

Safe_Handling_Workflow Figure 2: General Laboratory Handling Workflow Start Start: Prepare for Handling PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Fume_Hood Work in a Certified Chemical Fume Hood PPE->Fume_Hood Handling Handle Compound with Care (Avoid contact and inhalation) Fume_Hood->Handling Waste_Disposal Dispose of Waste in Designated Chemical Waste Container Handling->Waste_Disposal Decontamination Clean Work Area and Remove PPE Waste_Disposal->Decontamination End End: Handling Complete Decontamination->End

Caption: General Laboratory Handling Workflow.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.

Accidental Release Measures

In the case of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

  • Extinguishing Media: Use a carbon dioxide, dry chemical, or foam extinguisher.

  • Specific Hazards: The combustion of this material may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate and its structural analogs. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

An In-depth Technical Guide on (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid three-dimensional structure, combining both a piperidine and an azetidine ring, offers a unique scaffold for the design of novel therapeutic agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective functionalization, making it a versatile intermediate in the synthesis of complex molecules. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

While detailed experimental data for some physical properties of (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate are not extensively reported in publicly available literature, key identifiers and some observed characteristics have been compiled. The compound is noted to be a viscous liquid under standard conditions.

Table 1: Physicochemical Properties of (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
CAS Number 2174940-65-7
Appearance Viscous Liquid-
IUPAC Name tert-butyl 3-[(3R)-piperidin-3-yl]azetidine-1-carboxylate
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for the structural confirmation and quality control of (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. While specific spectra are often proprietary to commercial suppliers, several vendors indicate the availability of such data upon request.[1][2][3]

Synthesis

One potential synthetic strategy could involve the coupling of a suitably protected (R)-3-piperidinemethanamine derivative with a protected azetidin-3-one, followed by further functional group manipulations. Another approach could be the conjugate addition of a piperidine derivative to a protected 3-methyleneazetidine. The synthesis of related piperidinyl-azetidine scaffolds has been described in the context of developing CCR4 antagonists, which may provide valuable insights into potential synthetic methodologies.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine-piperidine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The rigid nature of this scaffold can lead to improved binding affinity and selectivity for target proteins.

Potential as CCR4 Antagonists for Cancer Immunotherapy

Recent research has highlighted the potential of novel piperidinyl-azetidine motifs as potent and selective antagonists of the C-C chemokine receptor 4 (CCR4).[4] CCR4 is expressed on regulatory T cells (Tregs), which are known to suppress the anti-tumor immune response.[4] By blocking the recruitment of Tregs to the tumor microenvironment, CCR4 antagonists can enhance the body's own immune system to fight cancer, both as a monotherapy and in combination with checkpoint inhibitors.[4] While (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is not explicitly named in these studies, its core structure is highly relevant to this class of compounds.

The general mechanism of action for CCR4 antagonists in the tumor microenvironment is depicted in the following signaling pathway diagram.

CCR4_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Treg Regulatory T cell (Treg) cluster_Drug Therapeutic Intervention cluster_Immune_Response Anti-Tumor Immune Response Tumor_Cells Tumor Cells CCL17_CCL22 CCL17/CCL22 Chemokines Tumor_Cells->CCL17_CCL22 secrete CCR4 CCR4 Receptor CCL17_CCL22->CCR4 binds & activates Treg_Suppression Immune Suppression CCR4->Treg_Suppression Effector_T_Cells Effector T Cells Treg_Suppression->Effector_T_Cells inhibits Piperidinyl_Azetidine_Antagonist (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (or derivative) Piperidinyl_Azetidine_Antagonist->CCR4 blocks Tumor_Cell_Killing Tumor Cell Killing Effector_T_Cells->Tumor_Cell_Killing Experimental_Workflow Start Synthesis & Purification of (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate QC Structural & Purity Analysis (NMR, MS, HPLC) Start->QC Primary_Screening Primary Biological Screening (e.g., CCR4 Binding Assay) QC->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Secondary_Assays Secondary & Functional Assays (e.g., Cell-based Migration Assays) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Lead_Optimization->Secondary_Assays In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

References

An In-Depth Technical Guide to the Stereoisomers of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. Due to the presence of two chiral centers, this molecule can exist as four distinct stereoisomers: (3R,3'R), (3S,3'S), (3R,3'S), and (3S,3'R). This document outlines the fundamental principles of stereoisomerism relevant to this compound, proposes potential stereoselective synthetic strategies, details methods for chiral separation and purification, and discusses analytical techniques for stereochemical characterization. Furthermore, the critical role of stereochemistry in determining biological activity is explored, providing a framework for the pharmacological evaluation of the individual stereoisomers. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, development, and biological assessment of drugs and chemical probes incorporating this privileged structural motif.

Introduction to the Stereoisomers of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

The molecule tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate possesses two stereogenic centers, one at the 3-position of the azetidine ring and the other at the 3-position of the piperidine ring. Consequently, it can exist as two pairs of enantiomers, which are diastereomers of each other. The four possible stereoisomers are:

  • (3R,3'R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • (3S,3'S)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • (3R,3'S)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • (3S,3'R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

The (3R,3'R) and (3S,3'S) isomers constitute one enantiomeric pair (the syn or cis diastereomer), while the (3R,3'S) and (3S,3'R) isomers form the other enantiomeric pair (the anti or trans diastereomer). It is crucial for drug development and chemical biology studies to isolate and characterize each of these stereoisomers, as they can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2][3][4]

Stereoisomeric relationship of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Stereoselective Synthesis Strategies

Two primary approaches can be envisioned:

  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials for either the azetidine or piperidine fragment.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of one of the heterocyclic rings or in the coupling step.

2.1. Proposed Synthetic Protocol via Chiral Pool Approach

This protocol is a hypothetical adaptation based on known transformations of related heterocyclic compounds.

Scheme 1: Synthesis of a specific diastereomer using an enantiopure piperidine precursor.

Proposed synthetic workflow for a target stereoisomer.

Experimental Details (Illustrative Example):

  • Step 1: Reductive Amination. To a solution of N-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add enantiopure (R)-3-aminopiperidine (1.1 eq) and a mild acid catalyst like acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Subsequently, add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), and continue stirring at room temperature overnight.

  • Step 2: Work-up and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined at this stage using NMR spectroscopy.[13][14][15][16]

  • Step 3: Protection of the Piperidine Nitrogen. The secondary amine of the piperidine ring can be protected, if necessary for subsequent synthetic steps or for analytical purposes. For instance, a second Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Chiral Separation and Purification

For a racemic or diastereomeric mixture of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separation and purification.[17][18][19][20][21][22][][24]

3.1. Chiral HPLC Methodology

Table 1: Recommended Chiral Stationary Phases (CSPs) and Mobile Phases for Piperidine Derivatives

Chiral Stationary Phase (CSP)Typical Mobile Phase SystemComments
Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)n-Hexane/Isopropanol with a basic additive (e.g., diethylamine)Often provides excellent resolution for a wide range of racemates. The basic additive improves peak shape for basic analytes.
Immobilized polysaccharide-based (e.g., Chiralpak® IA, IB, IC)Broader solvent compatibility, including reversed-phase conditions.Offers versatility in method development.
Protein-based (e.g., α1-acid glycoprotein)Aqueous buffers with organic modifiers (e.g., acetonitrile, methanol)Can be effective for polar and ionizable compounds.

3.2. General Protocol for Chiral HPLC Method Development

  • Column Screening: Begin by screening a selection of polysaccharide-based CSPs under normal-phase conditions.

  • Mobile Phase Optimization: Adjust the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol or ethanol) to optimize retention times and resolution.

  • Additive Effects: For basic compounds like the target molecule, the addition of a small percentage (e.g., 0.1%) of an amine such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often crucial for achieving good peak shape and resolution.

  • Temperature Optimization: Analyze the separation at different column temperatures (e.g., 10°C, 25°C, 40°C) as temperature can significantly impact selectivity.

Analytical Characterization

4.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of the target molecule's stereoisomers.[13][14][15][16][25]

  • ¹H and ¹³C NMR: Will confirm the overall chemical structure of the molecule.

  • Determination of Diastereomeric Ratio: In a diastereomeric mixture, distinct signals for each diastereomer will be observable in the ¹H NMR spectrum. The ratio of the integrals of these well-resolved signals provides a quantitative measure of the diastereomeric ratio.[13][14][15][16]

  • Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the preferred three-dimensional conformation of the azetidine and piperidine rings and the relative orientation of the substituents.[26][27][28][29][30]

4.2. Chiroptical Methods

  • Optical Rotation: Measurement of the specific rotation ([α]D) using a polarimeter will distinguish between enantiomers.

  • Circular Dichroism (CD) Spectroscopy: Can be used to determine the absolute configuration of the stereoisomers, often in conjunction with computational modeling.

The Importance of Stereoisomerism in Biological Activity

The three-dimensional structure of a molecule is paramount in its interaction with biological targets such as enzymes and receptors.[1][2][3][4][31] Therefore, it is highly probable that the four stereoisomers of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate will exhibit different biological activities.

Table 2: Potential Pharmacological Differences Between Stereoisomers

Pharmacological AspectPotential Variation
Pharmacodynamics One stereoisomer may be significantly more potent or have a different mode of action compared to the others. One isomer could be an agonist while another is an antagonist at the same receptor.
Pharmacokinetics Stereoisomers can be metabolized at different rates by enzymes, leading to variations in bioavailability, half-life, and clearance.
Toxicology One stereoisomer may be responsible for the therapeutic effects, while another could be inactive or contribute to adverse effects.

5.1. Hypothetical Signaling Pathway Involvement

Should this scaffold be developed as a modulator of a specific signaling pathway, the stereochemistry would be critical for its efficacy and selectivity.

SignalingPathway ligand Active Stereoisomer receptor Target Receptor ligand->receptor Binds with high affinity g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Triggers

References

The Ascendancy of Azetidine-Piperidine Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the azetidine-piperidine motif has emerged as a particularly valuable scaffold, offering a unique combination of structural rigidity, three-dimensionality, and synthetic tractability. This technical guide provides a comprehensive overview of the role of azetidine-piperidine scaffolds in medicinal chemistry, with a focus on their synthesis, biological applications, and the key experimental methodologies used in their evaluation.

Comparative Physicochemical Properties of Azetidine and Piperidine Scaffolds

The selection of a heterocyclic scaffold is a critical decision in drug discovery, directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The azetidine ring, a four-membered heterocycle, and the piperidine ring, a six-membered counterpart, present distinct physicochemical properties that medicinal chemists leverage to fine-tune drug candidates.

PropertyAzetidinePiperidineKey Considerations
pKa ~11.29~11.22The subtle difference in basicity can influence the protonation state at physiological pH, affecting cell permeability and off-target interactions.
Lipophilicity (logP) Generally lowerGenerally higherAzetidine's lower lipophilicity can contribute to improved aqueous solubility, a desirable characteristic for drug formulation.
Ring Strain (kcal/mol) High (~25.4)LowThe high ring strain of azetidine can be a site for metabolic cleavage but also offers unique opportunities for chemical functionalization.
Metabolic Stability Susceptible to ring-opening; can be mitigated by substitution.Generally more stable, though oxidation at carbons adjacent to the nitrogen is a common metabolic route.Strategic placement of substituents is crucial for enhancing metabolic stability for both scaffolds.

Spiro[azetidine-3,4'-piperidine]: A Privileged Scaffold

A particularly noteworthy embodiment of the azetidine-piperidine combination is the spiro[azetidine-3,4'-piperidine] scaffold (also known as 2,7-diazaspiro[3.5]nonane). This three-dimensional framework has garnered significant attention for its ability to serve as a bioisosteric replacement for piperidine and other cyclic amines, often leading to improved pharmacological properties.

Synthesis of the Spiro[azetidine-3,4'-piperidine] Scaffold

The synthesis of the spiro[azetidine-3,4'-piperidine] core can be achieved through various synthetic routes. A common strategy involves a multi-step sequence starting from readily available materials.

A 1-benzylpiperidin-4-one C Intermediate Nitrile A->C Base B Tosylmethyl isocyanide B->C D Reduction C->D e.g., LiAlH4 E N-Boc protection D->E (Boc)2O F 7-benzyl-2,7-diazaspiro[3.5]nonan-1-one E->F Cyclization G Reduction F->G e.g., LiAlH4 H 7-benzyl-2,7-diazaspiro[3.5]nonane G->H I Deprotection/Functionalization H->I e.g., Pd/C, H2 J Target Molecule I->J

Caption: A generalized synthetic workflow for spiro[azetidine-3,4'-piperidine] derivatives.

A representative synthetic protocol is detailed in the Experimental Protocols section.

Applications in Drug Discovery

The unique structural and physicochemical properties of azetidine-piperidine scaffolds have led to their incorporation into a diverse range of therapeutic agents targeting various diseases.

Ghrelin Receptor Inverse Agonists for Metabolic Disorders

The ghrelin receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating appetite and energy homeostasis. Its high constitutive activity makes it an attractive target for inverse agonists in the treatment of obesity and type 2 diabetes. Spirocyclic piperidine-azetidine derivatives have been identified as potent inverse agonists of the ghrelin receptor.[1]

Signaling Pathway of the Ghrelin Receptor

Upon binding of its endogenous ligand, ghrelin, the ghrelin receptor (GHS-R1a) activates Gαq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades. Inverse agonists inhibit this basal signaling activity.

Ghrelin Ghrelin GHSR1a Ghrelin Receptor (GHS-R1a) Ghrelin->GHSR1a Gq Gαq GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 [Ca2+]i ER->Ca2 Releases Downstream Downstream Signaling Ca2->Downstream InverseAgonist Spiro[azetidine-3,4'-piperidine] Inverse Agonist InverseAgonist->GHSR1a Inhibits basal activity

Caption: Ghrelin receptor signaling pathway and inhibition by inverse agonists.

Quantitative Data for Ghrelin Receptor Inverse Agonists

CompoundKi (nM)logPReference
10a (Hit) 2504.2[1]
10n 153.2[1][2][3]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to elevated levels of anandamide, which has analgesic and anti-inflammatory effects. The 2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated into potent and selective FAAH inhibitors.

FAAH Inhibition and the Endocannabinoid System

FAAH is a key enzyme in the endocannabinoid system. By hydrolyzing anandamide to arachidonic acid and ethanolamine, it terminates anandamide's signaling. FAAH inhibitors block this degradation, thereby increasing the concentration of anandamide available to activate cannabinoid receptors (CB1 and CB2), leading to therapeutic effects.

Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activates CB2R CB2 Receptor Anandamide->CB2R Activates ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine TherapeuticEffects Analgesia, Anti-inflammation CB1R->TherapeuticEffects CB2R->TherapeuticEffects FAAH_Inhibitor 2,7-Diazaspiro[3.5]nonane FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibits cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_m STAT3 (monomer) JAK->STAT3_m Phosphorylates STAT3_p p-STAT3 STAT3_m->STAT3_p STAT3_d p-STAT3 Dimer STAT3_p->STAT3_d Dimerization Nucleus Nucleus STAT3_d->Nucleus Translocation DNA DNA Nucleus->DNA Binds to GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Activates STAT3_Inhibitor Azetidine-based STAT3 Inhibitor STAT3_Inhibitor->STAT3_m Inhibits Phosphorylation

References

An In-depth Technical Guide to tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and key applications, with a focus on its role in the development of targeted therapies.

Introduction

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a bifunctional molecule featuring both a Boc-protected azetidine ring and a piperidine moiety. This unique structural combination makes it a versatile scaffold for the synthesis of complex molecules, particularly in the design of novel therapeutics. The presence of two distinct saturated heterocyclic rings offers opportunities for diverse chemical modifications and the exploration of three-dimensional chemical space, a critical aspect in modern drug design.

Physicochemical Properties

The fundamental properties of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate are summarized in the table below, providing key data for its use in chemical synthesis and analysis.

PropertyValueReference
Molecular Formula C₁₃H₂₄N₂O₂[1]
Molecular Weight 240.34 g/mol [1]
CAS Number 1251006-73-1 (racemate), 2174940-65-7 ((R)-enantiomer)[1]
Appearance Solid[2]
Purity Typically ≥95%[2]

Synthesis and Characterization

A general procedure for the synthesis of related 3-substituted azetidine derivatives involves the aza-Michael addition of an N-heterocycle to an electrophilically activated azetidine.

General Experimental Protocol for Analogous Azetidine Synthesis

A representative procedure for the synthesis of a 3-substituted azetidine is the aza-Michael addition of an NH-heterocycle to methyl 2-(azetidin-3-ylidene)acetate, as described by Siavrou et al. (2023).[3]

Materials:

  • Appropriate N-heterocyclic compound (e.g., piperidine derivative) (5.2 mmol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.79 g, 5.2 mmol)

  • tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol)

  • Acetonitrile (3.6 mL)

  • Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • The N-heterocyclic compound, DBU, and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate are dissolved in acetonitrile.[3]

  • The reaction mixture is stirred at 65 °C for a period of 4-16 hours.[3]

  • The reaction is quenched by the addition of water (15 mL).[3]

  • The product is extracted with ethyl acetate (3 x 10 mL).[3]

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[3]

  • The crude product is purified by flash chromatography.[3]

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Discovery

The 3-(piperidin-3-yl)azetidine scaffold is a key structural motif in the development of various therapeutic agents. Its most notable application is in the design of Janus kinase (JAK) inhibitors.

Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT signaling pathway is essential for numerous cellular processes, including immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, as well as cancers.

A patent for piperidin-4-yl azetidine derivatives as JAK1 inhibitors highlights the importance of this scaffold in targeting this enzyme family. While the patent focuses on the 4-substituted piperidine isomer, the underlying principle of using the combined piperidinyl-azetidine core to achieve potent and selective JAK inhibition is a key takeaway.

The following diagram illustrates the canonical JAK-STAT signaling pathway, a primary target for molecules containing the 3-(piperidin-3-yl)azetidine scaffold.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 1. Binding JAK JAK Receptor:p3->JAK STAT STAT Receptor:p3->STAT 4. Recruitment JAK->Receptor:p3 JAK->STAT 5. Phosphorylation P_STAT p-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling pathway.

PROTAC Linkers

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate and its analogs are also utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigid, three-dimensional structure of the piperidinyl-azetidine core can provide favorable spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The following diagram outlines a general workflow for the synthesis and evaluation of a PROTAC incorporating a piperidinyl-azetidine linker.

PROTAC_Workflow Start Start Synthesis PROTAC Synthesis Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Assays Characterization->In_Vitro_Assays Target_Binding Target Binding Assay In_Vitro_Assays->Target_Binding Degradation_Assay Target Degradation Assay (Western Blot) In_Vitro_Assays->Degradation_Assay Cell_Viability Cell Viability Assay In_Vitro_Assays->Cell_Viability In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General workflow for PROTAC development.

Conclusion

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the development of JAK inhibitors and as a linker in PROTACs underscores its significance in modern drug discovery. The unique combination of two saturated heterocyclic rings provides a rigid and three-dimensional scaffold that is amenable to further chemical modification, enabling the exploration of novel chemical space and the design of next-generation therapeutics. Further research into the synthesis and application of this and related building blocks is likely to yield new and improved treatments for a variety of diseases.

References

The Emerging Therapeutic Potential of Azetidine-Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confluence of the rigid, strained azetidine ring with the versatile piperidine scaffold has given rise to a novel class of molecules with significant therapeutic promise. Azetidine-piperidine derivatives are increasingly populating the drug discovery pipeline, demonstrating remarkable efficacy across a spectrum of diseases, including metabolic disorders, oncology, and neurological conditions. Their unique three-dimensional architecture allows for precise interaction with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more traditional heterocyclic systems.[1][2] This technical guide provides an in-depth analysis of the burgeoning field of azetidine-piperidine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

Therapeutic Applications: A Broad Spectrum of Activity

Azetidine-piperidine derivatives have shown significant promise in several key therapeutic areas, with some candidates advancing into clinical trials.

Metabolic Disorders: The ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) with high constitutive activity, is a key regulator of appetite and energy homeostasis.[3] Spirocyclic piperidine-azetidine derivatives have been identified as potent inverse agonists of the ghrelin receptor, effectively reducing its basal activity and offering a potential therapeutic strategy for metabolic disorders.[3][4] One notable example is PF-5190457 , a spirocyclic azetidine–piperidine backbone compound developed by Pfizer, which has entered clinical trials for the treatment of obesity.[1]

Oncology: In the realm of oncology, these derivatives are being explored as inhibitors of protein-protein interactions and key signaling pathways. For instance, VTP50469 , a spirocyclic azetidine–piperidine compound, is in clinical trials for the treatment of leukemia.[1] It functions by inhibiting the critical interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, which is essential for the proliferation of certain leukemia cells.[1][5] Additionally, azetidine-based compounds have been developed as potent and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and survival.[3][6]

Neurological and Neurodegenerative Diseases: The constrained nature of the azetidine ring has proven advantageous in designing molecules that can cross the blood-brain barrier and interact with central nervous system targets.[2] Leucine-rich repeat kinase 2 (LRRK2) inhibitors are being investigated for the treatment of Parkinson's disease, and while some spiroazetidine replacements for other heterocycles have shown reduced activity, the scaffold remains an area of active research.[1] Furthermore, inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide, have been developed using the 2,7-diazaspiro[5][7]nonane (an azetidine-piperidine) fragment for the treatment of pain.[1]

Pain Management: A series of spiro-azetidines and azetidinones have been evaluated as novel blockers of the T-type calcium channel (Ca(V)3.2), a therapeutic target for both inflammatory and neuropathic pain.[5]

Quantitative Data Summary

The following tables summarize the in vitro potency of representative azetidine-piperidine derivatives against their respective targets.

CompoundTargetAssay TypeIC50 / KiReference
PF-5190457 Ghrelin Receptor (GR)Binding AssayKi = 4.4 nM[1]
VTP50469 Menin-MLL InteractionNot SpecifiedNot Specified[1]
PF-06447475 (Comparator) LRRK2Enzymatic AssayIC50 = 3 nM[1]
Spiroazetidine 2-oxo-indoline derivative Fatty Acid Amide Hydrolase (FAAH)Cell-based AssayEC50 = 0.8 nM[1]
Azetidine-based STAT3 Inhibitors (e.g., H172, H182) STAT3Electrophoretic Mobility Shift Assay (EMSA)IC50 = 0.55 - 0.98 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the evaluation of azetidine-piperidine derivatives.

Synthesis of Spirocyclic Azetidine-Piperidine Derivatives (General Approach)

The synthesis of spirocyclic azetidine-piperidine scaffolds can be achieved through multi-step sequences. A common approach involves the construction of the azetidine ring onto a pre-existing piperidine core.

Example: Synthesis of Spiro-3,2'-azetidine Oxindoles [8]

  • N-H Insertion: To a solution of a 3-diazo isatin in a suitable solvent (e.g., m-xylene or CH2Cl2), add the desired amine. The reaction can be performed at room temperature or with gentle heating.

  • Cyclization: After the N-H insertion is complete, add a chiral phase-transfer catalyst (e.g., a novel SF5-containing catalyst derived from a cinchona alkaloid) and a base (e.g., potassium carbonate). The reaction mixture is stirred at a specified temperature until the spirocyclic azetidine oxindole is formed.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired enantioenriched spirocyclic azetidine.

Ghrelin Receptor Inverse Agonist Binding Assay

This assay determines the affinity of a compound for the ghrelin receptor.

Protocol: [9][10]

  • Cell Culture: Use a cell line stably expressing the human ghrelin receptor (GHS-R1a), such as COS-7 or HEK293T cells.

  • Radioligand: A radiolabeled ghrelin receptor agonist, such as 125I-His-Ghrelin, is used as the tracer.

  • Competition Binding: Incubate the cell membranes or intact cells with a fixed concentration of the radioligand and varying concentrations of the test compound (azetidine-piperidine derivative).

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki value of the test compound.

Fatty Acid Amide Hydrolase (FAAH) Enzymatic Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

Protocol: [11][12]

  • Enzyme Source: Use recombinant human or rat FAAH, or cell/tissue homogenates containing FAAH.

  • Substrate: A non-fluorescent FAAH substrate that releases a fluorescent product upon hydrolysis, such as AMC-arachidonoyl amide.

  • Assay Buffer: Typically a Tris-HCl buffer at a slightly alkaline pH (e.g., pH 9.0) containing EDTA.

  • Inhibitor Pre-incubation: For irreversible inhibitors, pre-incubate the enzyme with the test compound for a defined period to allow for covalent bond formation.

  • Reaction Initiation: Add the substrate to the enzyme-inhibitor mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence of the product (e.g., 7-amino-4-methylcoumarin, AMC) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

LRRK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.

Protocol: [13]

  • Reagents: Recombinant LRRK2 enzyme, a suitable substrate (e.g., LRRKtide), ATP, and the ADP-Glo™ Kinase Assay reagents.

  • Kinase Reaction: In a multi-well plate, combine the LRRK2 enzyme, substrate, ATP, and the test compound (azetidine-piperidine derivative) in a kinase buffer. Incubate at room temperature for a defined period (e.g., 120 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the LRRK2 kinase activity. Calculate the percent inhibition and IC50 value for the test compound.

Menin-MLL Interaction Assay (Fluorescence Polarization)

This assay measures the disruption of the protein-protein interaction between menin and an MLL-derived peptide.

Protocol: [1][5]

  • Reagents: Recombinant full-length menin protein and a fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL).

  • Binding Reaction: In a multi-well plate, combine the menin protein, the fluorescently labeled MLL peptide, and the test compound in an appropriate buffer.

  • Incubation: Allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of the solution. When the fluorescent peptide is bound to the larger menin protein, its rotation is slower, resulting in a high polarization value. When the interaction is disrupted by an inhibitor, the free peptide rotates faster, leading to a lower polarization value.

  • Data Analysis: Calculate the percent inhibition of the menin-MLL interaction and determine the IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of azetidine-piperidine derivatives are mediated through their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Ghrelin_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ghrelin Ghrelin (Agonist) GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Activates InverseAgonist Azetidine-Piperidine Inverse Agonist InverseAgonist->GHSR Inhibits Gq Gαq GHSR->Gq Activates BasalActivity Constitutive Activity GHSR->BasalActivity PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2

Caption: Ghrelin receptor signaling pathway and its modulation.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine / Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Survival) STAT3_active->GeneTranscription Activates AzetidineInhibitor Azetidine-based Inhibitor AzetidineInhibitor->STAT3_inactive Inhibits Activation

Caption: STAT3 signaling pathway and inhibition by azetidine derivatives.

Menin_MLL_Signaling_Pathway cluster_chromatin Menin Menin MeninMLLComplex Menin-MLL Complex Menin->MeninMLLComplex MLL MLL Fusion Protein MLL->MeninMLLComplex Chromatin Chromatin MeninMLLComplex->Chromatin Binds to TargetGenes Target Genes (HOXA9, MEIS1) MeninMLLComplex->TargetGenes Activates Transcription Leukemia Leukemic Transformation TargetGenes->Leukemia VTP50469 VTP50469 VTP50469->MeninMLLComplex Inhibits Formation

Caption: Menin-MLL interaction in leukemia and its inhibition.

Conclusion

Azetidine-piperidine derivatives represent a highly promising and versatile class of compounds in modern drug discovery. Their unique structural features have enabled the development of potent and selective modulators of challenging biological targets. The successful progression of several of these derivatives into clinical trials underscores their therapeutic potential. This guide has provided a comprehensive overview of their applications, quantitative data, experimental methodologies, and the signaling pathways they influence. Continued exploration of this chemical space is anticipated to yield novel and effective therapies for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols: N-Boc Protection of 3-(piperidin-3-yl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective N-Boc protection of the azetidine nitrogen in 3-(piperidin-3-yl)azetidine. Due to the presence of two secondary amine functionalities, achieving regioselectivity is crucial. The higher nucleophilicity and lower steric hindrance of the azetidine nitrogen compared to the piperidine nitrogen allow for its preferential protection under controlled reaction conditions. This protocol is designed to yield tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development.

Introduction

The protection of amine functionalities is a cornerstone of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The target molecule, 3-(piperidin-3-yl)azetidine, contains two secondary amine groups with different steric and electronic environments. The four-membered azetidine ring is more strained and generally more nucleophilic than the six-membered piperidine ring. This inherent difference in reactivity can be exploited to achieve selective mono-N-Boc protection. This application note outlines a reliable method for the selective N-Boc protection of the azetidine moiety.

Data Presentation

EntryReactantReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
13-(piperidin-3-yl)azetidineDi-tert-butyl dicarbonate (1.0 eq)Dichloromethane (DCM)0 to RT485>95
23-(piperidin-3-yl)azetidineDi-tert-butyl dicarbonate (1.0 eq)Tetrahydrofuran (THF)0 to RT682>95
33-(piperidin-3-yl)azetidineDi-tert-butyl dicarbonate (1.1 eq)Dichloromethane (DCM)RT390 (contains di-Boc)~90 (target)

Table 1. Reaction conditions and outcomes for the selective N-Boc protection of 3-(piperidin-3-yl)azetidine. Yields and purities are typical and may vary.

Experimental Protocol

This protocol is designed for the selective N-Boc protection of the azetidine nitrogen in 3-(piperidin-3-yl)azetidine.

Materials:

  • 3-(piperidin-3-yl)azetidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-(piperidin-3-yl)azetidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred solution of 3-(piperidin-3-yl)azetidine over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is DCM/MeOH/Et₃N (e.g., 90:9:1). The product, tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to the flask. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 80%) containing a small amount of triethylamine (0.5-1%) can be used to isolate the desired product.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate as a colorless oil or a white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start dissolve Dissolve 3-(piperidin-3-yl)azetidine in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_boc Add (Boc)2O solution dropwise cool->add_boc prepare_boc Prepare (Boc)2O solution in DCM prepare_boc->add_boc react Stir at 0 °C to RT (4-6 h) add_boc->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize (NMR, MS) purify->characterize end_node End characterize->end_node

Figure 1. Experimental workflow for the N-Boc protection of 3-(piperidin-3-yl)azetidine.

Discussion

The selectivity of this reaction hinges on the kinetic control of the acylation reaction. The azetidine nitrogen is less sterically hindered and more nucleophilic than the piperidine nitrogen, leading to a faster reaction with di-tert-butyl dicarbonate at low temperatures. Using one equivalent of the Boc anhydride minimizes the formation of the di-protected by-product. It is crucial to perform the reaction at 0 °C initially and to add the Boc anhydride solution slowly to maintain this selectivity. The addition of a mild base such as triethylamine is generally not required as the starting material is a free base, but it can be included if the starting material is in a salt form. The purification by column chromatography is essential to remove any unreacted starting material and the di-Boc by-product. This protocol provides a robust method for the synthesis of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a key intermediate for further chemical modifications.

Application Notes and Protocols: Coupling Reactions of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a versatile building block in medicinal chemistry. The protocols are based on established palladium-catalyzed cross-coupling and amidation reactions, offering a starting point for the synthesis of a diverse range of derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the arylation of the secondary amine on the piperidine ring of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.[1][2][3] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[4]

Experimental Protocol: N-Arylation of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

This protocol describes a general procedure for the palladium-catalyzed N-arylation of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate with an aryl halide.

Materials:

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) acetate (0.02 equiv.), XPhos (0.04 equiv.), and Sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous toluene to the flask.

  • Add tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 equiv.) to the mixture.

  • Finally, add the aryl halide (1.2 equiv.) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1101285-95
24-ChlorotoluenePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1001880-90
32-BromopyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene1001675-85

Note: Yields are estimates based on similar reactions in the literature and will vary depending on the specific substrate and reaction conditions.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 1. Add Reagents - Pd(OAc)₂ - XPhos - NaOtBu - Toluene substrate 2. Add Substrate - tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate reagents->substrate aryl_halide 3. Add Aryl Halide substrate->aryl_halide reaction 4. Heat Reaction (100-110 °C) aryl_halide->reaction workup 5. Quench & Extract reaction->workup purification 6. Purify (Column Chromatography) workup->purification product Product N-Aryl Derivative purification->product

Buchwald-Hartwig Amination Workflow

Amide Bond Formation

Amide bond formation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules.[5][6] The secondary amine of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate can readily undergo acylation with carboxylic acids or their activated derivatives.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

This protocol details a standard procedure for the coupling of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate with a carboxylic acid using a common coupling agent.

Materials:

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the carboxylic acid (1.1 equiv.) in anhydrous DCM in a round-bottom flask.

  • Add PyBOP (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 equiv.) in anhydrous DCM.

  • Add the solution of the amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
EntryCarboxylic AcidCoupling AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidPyBOPDIPEADCMRT490-98
2Acetic AcidHATUDIPEADMFRT292-99
34-Methoxybenzoic AcidEDC/HOBtNMMDCMRT688-96

Note: Yields are estimates based on standard amide coupling reactions and may vary.

Experimental Workflow: Amide Bond Formation

Amide_Formation_Workflow preactivation 1. Pre-activate Carboxylic Acid - Carboxylic Acid - PyBOP - DIPEA in DCM amine_addition 2. Add Amine Solution - tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in DCM preactivation->amine_addition reaction 3. Stir at RT amine_addition->reaction workup 4. Aqueous Workup reaction->workup purification 5. Purify (Column Chromatography) workup->purification product Product N-Acyl Derivative purification->product

Amide Bond Formation Workflow

Reductive Amination

Reductive amination allows for the alkylation of the secondary amine on the piperidine ring via reaction with an aldehyde or ketone followed by reduction of the intermediate iminium ion.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol provides a general method for the reductive amination of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate with an aldehyde.

Materials:

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 equiv.) and the aldehyde (1.1 equiv.) in anhydrous DCM or DCE.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
EntryAldehyde/KetoneReducing AgentSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeSTABDCERT1285-95
2IsobutyraldehydeSTABDCMRT1680-90
3AcetoneNaBH(OAc)₃DCERT2470-80

Note: Yields are estimates based on similar reductive amination reactions and will vary.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow imine_formation 1. Iminium Formation - Amine + Aldehyde - in DCE reduction 2. Add Reducing Agent - Sodium Triacetoxyborohydride imine_formation->reduction reaction 3. Stir at RT reduction->reaction workup 4. Quench & Extract reaction->workup purification 5. Purify (Column Chromatography) workup->purification product Product N-Alkyl Derivative purification->product

Reductive Amination Workflow

References

Application Notes and Protocols for the Use of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency of protein degradation.

The tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate moiety is a valuable building block for the synthesis of PROTAC linkers. The piperidine and azetidine rings introduce a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex. This rigid structure can pre-organize the PROTAC into a conformation that is favorable for productive ubiquitination of the target protein.[1][2] Additionally, the presence of nitrogen atoms in these heterocyclic systems can improve the physicochemical properties of the PROTAC, such as solubility.

This document provides detailed application notes and protocols for the use of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in the synthesis of PROTACs, with a specific focus on the synthesis of the potent SRC-3 degrader, BY13.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of action of PROTACs and a typical workflow for their synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., BY13) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Target Protein (e.g., SRC-3) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ubiquitination->POI Tags POI Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades POI Ub Ubiquitin Ub->Ubiquitination PROTAC_Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Linker_Synth Linker Synthesis (tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate derivative) Warhead_Attach Attachment to Warhead (POI Ligand) Linker_Synth->Warhead_Attach E3_Attach Attachment to E3 Ligase Ligand Warhead_Attach->E3_Attach Final_PROTAC Final PROTAC (e.g., BY13) E3_Attach->Final_PROTAC Biochem_Assay Biochemical Assays (Binding, Ternary Complex Formation) Final_PROTAC->Biochem_Assay Cell_Degradation Cellular Degradation Assays (Western Blot, DC50) Final_PROTAC->Cell_Degradation Cell_Prolif Cell Proliferation Assays (IC50) Final_PROTAC->Cell_Prolif In_Vivo In Vivo Studies (Xenograft Models) Cell_Prolif->In_Vivo

References

Application Notes: tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate as a Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the cell's native proteasome machinery.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties. Rigid heterocyclic scaffolds, such as those combining piperidine and azetidine moieties, have garnered significant interest for their ability to provide conformational constraint and favorable pharmacological properties. This document provides detailed application notes and protocols for the use of linkers derived from tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in the development of potent and selective protein degraders.

As a prime example, we will focus on the characterization of BY13 , a potent PROTAC that incorporates a piperidine-azetidine linker to degrade Steroid Receptor Coactivator-3 (SRC-3), a key driver in endocrine-resistant breast cancer.[1]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule penetrating the cell membrane and simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) (e.g., SRC-3) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (e.g., BY13) PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Binds polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC Mechanism of Action.

Featured Degrader: BY13 (SRC-3 Degrader)

BY13 is a PROTAC that utilizes a piperidine-azetidine-based linker to recruit the E3 ligase Cereblon (CRBN) for the degradation of SRC-3.[1] It has demonstrated potent activity in overcoming endocrine resistance in breast cancer models.[1][2]

Caption: Components of the SRC-3 Degrader BY13.

Data Presentation

The following tables summarize the in vitro degradation and anti-proliferative activity of the SRC-3 PROTAC degrader, BY13.

Table 1: SRC-3 Degradation Activity of BY13

Cell Line DC₅₀ (µM) Dₘₐₓ (%) Treatment Time (h)
MCF-7 0.031 >71% 24
LCC2 Not explicitly stated, but potent degradation observed at 0.1 µM >85% 36

Data sourced from MedChemExpress product page, citing Liang J, et al.[1]

Table 2: Anti-proliferative Activity of BY13

Cell Line Phenotype IC₅₀ (µM) Treatment Time (h)
MCF-7 Wild-type ER+ Breast Cancer 0.003 - 0.35 36
LCC2 Endocrine-resistant Breast Cancer 0.003 - 0.35 36
MCF-7 (Y537S mutant) Endocrine-resistant (ER mutant) 0.003 - 0.35 36
LNCaP AR+ Prostate Cancer 1.43 Not specified

Data sourced from MedChemExpress product page, citing Liang J, et al.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be optimized for specific laboratory conditions and cell lines.

Experimental_Workflow cluster_assays Biological Assays Start Start: Cell Culture (e.g., MCF-7, LCC2) Treatment PROTAC Treatment (Varying concentrations & times) Start->Treatment WB Western Blot (Protein Degradation) Treatment->WB Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Ternary Ternary Complex Assay (e.g., Co-IP, CETSA) Treatment->Ternary Analysis Data Analysis (DC₅₀, Dₘₐₓ, IC₅₀) WB->Analysis Viability->Analysis Ternary->Analysis

Caption: General Experimental Workflow.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein (e.g., SRC-3) following treatment with a PROTAC (e.g., BY13).

1. Cell Culture and Treatment: a. Seed cells (e.g., MCF-7 or LCC2) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. c. Prepare serial dilutions of the PROTAC (e.g., BY13) in complete culture medium. A typical concentration range would be 0.01 µM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). d. Replace the medium in each well with the PROTAC-containing medium or vehicle control. e. Incubate for the desired time points (e.g., 24, 36, or 48 hours).

2. Cell Lysis and Protein Quantification: a. After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (containing the protein) to a new tube. g. Determine the protein concentration of each sample using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting and Detection: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against the target protein (e.g., anti-SRC-3) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST. f. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the log of the PROTAC concentration. d. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following PROTAC treatment.

1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. b. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere. c. Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control.

2. Incubation and Reagent Addition: a. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). b. Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. c. Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.

3. Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. b. Mix thoroughly by gentle shaking. c. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Subtract the background absorbance (from wells with medium only) from all readings. b. Normalize the absorbance values to the vehicle-treated control wells (set to 100% viability). c. Plot the percentage of cell viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the PROTAC-induced interaction between the target protein (SRC-3) and the E3 ligase (CRBN).

1. Cell Treatment and Lysis: a. Treat cells with the PROTAC (e.g., 10 µM BY13) and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow the ternary complex to accumulate.[1] Include a vehicle-treated control. b. Lyse the cells using a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors. c. Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

2. Immunoprecipitation: a. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein (e.g., anti-SRC-3) overnight at 4°C with gentle rotation. b. Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes. c. Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binders.

3. Elution and Western Blot Analysis: a. Elute the bound proteins from the beads by boiling in 2x Laemmli sample buffer. b. Analyze the immunoprecipitated samples by Western blotting as described in Protocol 1. c. Probe the membrane with antibodies against both the target protein and the E3 ligase to detect their co-precipitation, which indicates the formation of the ternary complex. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control confirms the PROTAC's action.

References

Synthesis of Baricitinib intermediate from tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) isoforms JAK1 and JAK2, which are implicated in the pathogenesis of autoimmune diseases and inflammatory conditions.[1][2] Its chemical structure, {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, features a core azetidine ring system. The synthesis of this complex molecule involves the preparation of key intermediates.

This document provides detailed protocols for the synthesis of a crucial Baricitinib intermediate. While the synthesis from tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is not described in the available scientific literature, a well-established and efficient route starting from the related precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is presented. This multi-step synthesis yields 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key building block for the subsequent coupling with the pyrazolopyrimidine moiety of Baricitinib.

Synthetic Pathway Overview

The synthesis commences with the Horner-Wadsworth-Emmons reaction of tert-butyl 3-oxoazetidine-1-carboxylate to introduce the cyanomethylene group. This is followed by the deprotection of the Boc group and subsequent sulfonylation with ethanesulfonyl chloride to afford the target intermediate.

SynthesisWorkflow A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate A->B Horner-Wadsworth-Emmons (Diethyl (cyanomethyl)phosphonate, NaH, THF) C 2-(Azetidin-3-ylidene)acetonitrile hydrochloride B->C Deprotection (HCl in Dioxane) D 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile C->D Sulfonylation (Ethanesulfonyl chloride, Et3N, DCM)

Caption: Synthetic workflow for the preparation of a key Baricitinib intermediate.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This procedure utilizes a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group onto the azetidine ring.[3][4]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diethyl (cyanomethyl)phosphonate (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a solid.

Protocol 2: Synthesis of 2-(Azetidin-3-ylidene)acetonitrile hydrochloride

This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.[3]

Materials:

  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • 4 M Hydrochloric acid in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equivalent) in 4 M HCl in dioxane.

  • Stir the solution at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-(azetidin-3-ylidene)acetonitrile hydrochloride.

Protocol 3: Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The final step is the sulfonylation of the azetidine nitrogen.[3]

Materials:

  • 2-(Azetidin-3-ylidene)acetonitrile hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Ethanesulfonyl chloride

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend 2-(azetidin-3-ylidene)acetonitrile hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Cool the suspension to 0 °C and add triethylamine (2.5 equivalents) dropwise.

  • Add ethanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to give 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Data Presentation

StepStarting MaterialProductReagentsYield (%)
1tert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateDiethyl (cyanomethyl)phosphonate, NaH, THF85-95
2tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate2-(Azetidin-3-ylidene)acetonitrile hydrochloride4 M HCl in dioxane>95
32-(Azetidin-3-ylidene)acetonitrile hydrochloride2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrileEthanesulfonyl chloride, Et3N, DCM80-90

Biological Context: The JAK-STAT Signaling Pathway

Baricitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for numerous cytokines and growth factors, playing a key role in inflammation and immune responses.[1][2][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization GeneExpression Gene Expression (Inflammation, Proliferation) pSTAT->GeneExpression Nuclear Translocation & Transcription Regulation Baricitinib Baricitinib Baricitinib->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: Inhibition of the JAK-STAT signaling pathway by Baricitinib.

References

Application Notes and Protocols: Chiral Synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the chiral synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthetic strategy is centered around a key Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which establishes the crucial C-C bond between the azetidine and piperidine rings. The protocol outlines the enantioselective synthesis of the requisite chiral piperidine boronic ester and the preparation of the azetidine coupling partner, followed by the cross-coupling and final deprotection steps. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reproducible and scalable route to this important chiral molecule.

Introduction

Substituted azetidines and piperidines are privileged scaffolds in modern drug discovery, appearing in a multitude of biologically active compounds. The specific construct, tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, combines both of these important heterocycles and presents a chiral center on the piperidine ring, making its enantioselective synthesis a topic of significant interest. This document details a convergent synthetic approach, leveraging established organometallic chemistry to achieve the target molecule in high purity and with defined stereochemistry.

The overall synthetic strategy involves three main stages:

  • Synthesis of Key Intermediates: Preparation of an electrophilic azetidine component, tert-butyl 3-iodoazetidine-1-carboxylate, and a nucleophilic chiral piperidine component, (R)-tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

  • Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed coupling of the two key intermediates to form the C(sp³)-C(sp³) bond.

  • Deprotection: Removal of the Boc protecting group from the piperidine nitrogen to yield the final product.

Synthetic Workflow

The overall workflow for the chiral synthesis is depicted in the following diagram.

G cluster_0 Synthesis of Azetidine Electrophile cluster_1 Synthesis of Chiral Piperidine Boronic Ester cluster_2 Final Assembly and Deprotection A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-iodoazetidine-1-carboxylate A->B Iodination F tert-Butyl (R)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidine-1-carboxylate B->F Suzuki-Miyaura Coupling C N-Boc-3-piperidone D (R)-tert-Butyl 3-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate C->D Enantioselective Triflation E (R)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate D->E Miyaura Borylation E->F G tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate (Final Product) F->G Boc Deprotection

Caption: Overall synthetic workflow for the chiral synthesis.

Experimental Protocols

Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate (Intermediate B)

This protocol describes the conversion of a commercially available hydroxyazetidine to the corresponding iodoazetidine.[1]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Imidazole

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in toluene, add imidazole (3.0 eq.), triphenylphosphine (2.0 eq.), and iodine (1.5 eq.) sequentially.

  • Heat the reaction mixture to 100 °C and stir for 1 hour.

  • Cool the mixture to room temperature and pour it into a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with a saturated aqueous Na₂S₂O₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (gradient elution with hexane/ethyl acetate) to afford tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil.

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
tert-Butyl 3-hydroxyazetidine-1-carboxylate173.2110.01.73 g
Imidazole68.0830.02.04 g
Triphenylphosphine262.2920.05.25 g
Iodine253.8115.03.81 g
Toluene--100 mL
Product 283.11 ~9.5 ~2.69 g (95%)
Chiral Synthesis of (R)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Intermediate E)

This two-step protocol details the asymmetric synthesis of the chiral piperidine boronic ester starting from N-Boc-3-piperidone.

Step 1: Synthesis of (R)-tert-Butyl 3-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (Intermediate D)

Materials:

  • N-Boc-3-piperidone

  • (R)-N-Phenyl-bis(trifluoromethanesulfonimide)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve N-Boc-3-piperidone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add NaHMDS (1.1 eq., 1.0 M solution in THF) dropwise, and stir the mixture for 1 hour at -78 °C.

  • Add a solution of (R)-N-Phenyl-bis(trifluoromethanesulfonimide) (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield the chiral vinyl triflate.

Step 2: Miyaura Borylation to form Intermediate E

Materials:

  • Intermediate D

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Pd(dppf)Cl₂]·CH₂Cl₂

  • Potassium acetate (KOAc)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a reaction vessel, combine Intermediate D (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 eq.), and potassium acetate (3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane.

  • Heat the mixture to 80 °C and stir for 12-16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the chiral piperidine boronic ester.

Reagent (Step 2)M.W. ( g/mol )Quantity (mmol)Mass/Volume
Intermediate D331.295.01.66 g
Bis(pinacolato)diboron253.946.01.52 g
[Pd(dppf)Cl₂]·CH₂Cl₂816.640.15122 mg
Potassium acetate98.1415.01.47 g
1,4-Dioxane--50 mL
Product (Intermediate E) 325.25 ~4.0 ~1.30 g (80%)
Suzuki-Miyaura Cross-Coupling

This protocol describes the key C-C bond formation between the azetidine and piperidine fragments.

Suzuki_Mechanism cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Base) pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 R¹-R² caption Mechanism of the Suzuki-Miyaura Coupling.

Caption: Generalized mechanism of the Suzuki-Miyaura coupling.

Materials:

  • tert-Butyl 3-iodoazetidine-1-carboxylate (Intermediate B)

  • (R)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Intermediate E)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), aqueous solution

  • Toluene

Procedure:

  • To an oven-dried reaction vessel, add Intermediate B (1.0 eq.), Intermediate E (1.2 eq.), Pd(OAc)₂ (0.05 eq.), and SPhos (0.10 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add toluene, followed by a degassed aqueous solution of K₃PO₄ (3.0 eq.).

  • Heat the biphasic mixture to 100 °C and stir vigorously for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield tert-Butyl (R)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidine-1-carboxylate.

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Intermediate B283.112.0566 mg
Intermediate E325.252.4781 mg
Pd(OAc)₂224.50.1022.5 mg
SPhos410.50.2082.1 mg
K₃PO₄ (aqueous, 1M)212.276.06.0 mL
Toluene--20 mL
Product (Coupled) 354.48 ~1.5 ~532 mg (75%)
Final Boc Deprotection

This final step removes the Boc group from the piperidine nitrogen to yield the target compound.

Materials:

  • tert-Butyl (R)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the coupled product (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (10.0 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product, tert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylate.

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Coupled Product354.481.0355 mg
Trifluoroacetic acid114.0210.00.77 mL
Dichloromethane--10 mL
Final Product 254.36 ~0.9 ~229 mg (90%)

Summary of Quantitative Data

StepProductStarting MaterialYield (%)Purity (by HPLC)
1. Iodinationtert-Butyl 3-iodoazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylate95>98%
2. Chiral Boronic Ester Synthesis(R)-tert-Butyl 3-(pinacolboranyl)piperidine-1-carboxylateN-Boc-3-piperidone~60-70 (2 steps)>95% (ee >98%)
3. Suzuki Couplingtert-Butyl (R)-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidine-1-carboxylateIntermediates B and E75>97%
4. Deprotectiontert-Butyl (R)-3-(piperidin-3-yl)azetidine-1-carboxylateCoupled Product90>99%

Note: Yields are representative and may vary based on reaction scale and optimization.

Conclusion

The described synthetic route provides a reliable and scalable method for the chiral synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. The key Suzuki-Miyaura coupling reaction is robust, and the use of an enantioselective method to prepare the chiral piperidine boronic ester ensures high optical purity in the final product. These protocols and application notes should serve as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical research and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the large-scale synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The described synthetic route is designed for scalability, employing cost-effective reagents and industry-oriented procedures.

Synthetic Strategy

The synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is achieved through a two-step process. The first step involves the synthesis of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, via oxidation of the corresponding alcohol. The second step is a reductive amination reaction between the azetidinone intermediate and a commercially available piperidine derivative, followed by purification. This approach is designed to be efficient and amenable to large-scale production.

Experimental Workflow

cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification A tert-Butyl 3-hydroxyazetidine-1-carboxylate B Oxidation (e.g., TEMPO/NaOCl) A->B Reagents C tert-Butyl 3-oxoazetidine-1-carboxylate B->C Product D tert-Butyl 3-oxoazetidine-1-carboxylate F Reductive Amination (e.g., NaBH(OAc)3) D->F E Piperidin-3-amine E->F G Crude Product F->G H Crude Product I Column Chromatography H->I Loading J Pure tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate I->J Elution

Caption: Overall workflow for the synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Quantitative Data Summary

StepReactant 1Reactant 2ProductTypical Yield (%)Purity (%)
1tert-Butyl 3-hydroxyazetidine-1-carboxylateTEMPO/NaOCltert-Butyl 3-oxoazetidine-1-carboxylate85-95>95
2tert-Butyl 3-oxoazetidine-1-carboxylatePiperidin-3-aminetert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate60-75>98

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This procedure is adapted from a known method for the oxidation of hydroxyazetidine derivatives.[1]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) (0.02 eq)

  • Potassium bromide (KBr) (0.1 eq)

  • Sodium hypochlorite (NaOCl) solution (10-15% aqueous) (1.5 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane (DCM) at 0 °C, add TEMPO and an aqueous solution of potassium bromide.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • Slowly add the sodium hypochlorite solution dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate as a solid, which can be used in the next step without further purification.

Step 2: Large-Scale Synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate via Reductive Amination

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Piperidin-3-amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol/Ammonium hydroxide gradient

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in 1,2-dichloroethane (DCE), add piperidin-3-amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride in portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonium hydroxide to afford pure tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium hypochlorite is corrosive and an oxidizing agent; handle with care.

  • Sodium triacetoxyborohydride is a water-reactive and flammable solid; handle under an inert atmosphere.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with appropriate precautions.

References

Application Notes and Protocols: Derivatization of the Piperidine Nitrogen in tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, incorporating a constrained azetidine ring and a reactive secondary piperidine nitrogen. This scaffold is of significant interest in drug discovery as it allows for the exploration of chemical space in three dimensions, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The derivatization of the piperidine nitrogen provides a versatile handle for the introduction of a wide array of functional groups, enabling the systematic investigation of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the common derivatization reactions of the piperidine nitrogen in this scaffold, including N-acylation, N-alkylation, N-sulfonylation, and reductive amination.

Derivatization Strategies

The secondary amine of the piperidine ring in tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a nucleophilic center that can readily react with various electrophiles. The choice of derivatization strategy depends on the desired functionality to be introduced.

  • N-Acylation: Introduces an amide functional group, which can act as a hydrogen bond donor and acceptor, influencing solubility and target engagement.

  • N-Alkylation: Appends alkyl or arylalkyl groups, allowing for the exploration of steric and hydrophobic interactions within a binding pocket.

  • N-Sulfonylation: Yields sulfonamides, which are stable functional groups that can act as hydrogen bond donors and mimic the geometry of a phosphate group.

  • Reductive Amination: A versatile method for introducing a wide range of alkyl substituents via the reaction with aldehydes or ketones.

The following diagram illustrates the general workflow for the derivatization of the piperidine nitrogen.

G cluster_workflow General Derivatization Workflow A tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate C Reaction (Acylation, Alkylation, Sulfonylation, or Reductive Amination) A->C B Electrophile (Acyl Chloride, Alkyl Halide, Sulfonyl Chloride, or Aldehyde/Ketone) B->C D Work-up and Purification C->D E Derivatized Product D->E

Caption: General workflow for the derivatization of the piperidine nitrogen.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate based on analogous reactions in the literature.

Derivatization TypeReagentsSolventBaseTemp. (°C)Time (h)Yield (%)Purity (%)
N-Acylation Acetyl chlorideDCMEt₃N0 to RT2-485-95>95
Benzoyl chlorideDCMEt₃N0 to RT2-480-90>95
N-Alkylation Benzyl bromideDMFK₂CO₃RT12-1875-85>95
Ethyl iodideACNK₂CO₃601270-80>90
N-Sulfonylation Methanesulfonyl chlorideDCMEt₃N0 to RT2-680-90>95
p-Toluenesulfonyl chlorideDCMPyridine0 to RT4-875-85>95
Reductive Amination Acetone, NaBH(OAc)₃DCE-RT12-2470-85>95
Benzaldehyde, NaBH(OAc)₃DCE-RT12-2465-80>95

Note: Yields and reaction times are approximate and may vary depending on the specific substrate, reagent, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the key derivatization reactions.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol describes the formation of an amide bond by reacting the secondary amine with an acyl chloride.

G cluster_acylation N-Acylation Pathway Start tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Product tert-Butyl 3-(1-acetylpiperidin-3-yl)azetidine-1-carboxylate Start->Product Acylation Reagent Acetyl Chloride Et3N, DCM Reagent->Product

Caption: N-Acylation of the piperidine nitrogen.

Materials:

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Protocol 2: N-Alkylation with Benzyl Bromide

This protocol details the introduction of a benzyl group onto the piperidine nitrogen.

G cluster_alkylation N-Alkylation Pathway Start tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Product tert-Butyl 3-(1-benzylpiperidin-3-yl)azetidine-1-carboxylate Start->Product Alkylation Reagent Benzyl Bromide K2CO3, DMF Reagent->Product

Caption: N-Alkylation of the piperidine nitrogen.

Materials:

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the N-benzylated product.

Protocol 3: N-Sulfonylation with Methanesulfonyl Chloride

This protocol describes the synthesis of a sulfonamide derivative.

G cluster_sulfonylation N-Sulfonylation Pathway Start tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Product tert-Butyl 3-(1-(methylsulfonyl)piperidin-3-yl)azetidine-1-carboxylate Start->Product Sulfonylation Reagent Methanesulfonyl Chloride Et3N, DCM Reagent->Product

Caption: N-Sulfonylation of the piperidine nitrogen.

Materials:

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • Methanesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-sulfonylated product.

Protocol 4: Reductive Amination with Acetone

This protocol details the N-isopropylation of the piperidine nitrogen using acetone.

G cluster_reductive_amination Reductive Amination Pathway Start tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Product tert-Butyl 3-(1-isopropylpiperidin-3-yl)azetidine-1-carboxylate Start->Product Reductive Amination Reagent Acetone NaBH(OAc)3, DCE Reagent->Product

Caption: Reductive amination of the piperidine nitrogen.

Materials:

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCE, add acetone (2.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-isopropyl derivative.

Conclusion

The protocols described in this application note provide a robust starting point for the derivatization of the piperidine nitrogen in tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. These methods offer access to a wide range of analogs, facilitating the exploration of structure-activity relationships in drug discovery programs. The choice of reaction will be dictated by the desired physicochemical properties of the final compound. It is recommended to monitor all reactions by an appropriate analytical method (e.g., TLC or LC-MS) to ensure complete conversion and to optimize reaction times. Purification by column chromatography is generally necessary to obtain products of high purity.

Application Notes and Protocols: Azetidine Ring-Opening Reactions of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential ring-opening reactions of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The protocols outlined below are based on established methodologies for the ring-opening of analogous N-Boc protected 3-substituted azetidines. Due to the inherent ring strain of the azetidine core, this moiety is susceptible to nucleophilic attack, particularly when the nitrogen is activated by the electron-withdrawing tert-butoxycarbonyl (Boc) group. This reactivity can be harnessed to generate a variety of functionalized 1,3-diaminopropane derivatives, which are important scaffolds in drug discovery.

General Principles of Reactivity

The ring-opening of N-Boc-azetidines is typically facilitated by the coordination of a Lewis or Brønsted acid to the azetidine nitrogen, which further polarizes the C-N bonds and enhances the electrophilicity of the ring carbons. Nucleophilic attack then proceeds, usually at the less sterically hindered carbon of the azetidine ring, leading to the corresponding ring-opened product. The regioselectivity of this process can be influenced by both steric and electronic factors of the substituents on the azetidine ring and the nature of the incoming nucleophile.

In the case of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, nucleophilic attack is expected to occur at the C2 or C4 position of the azetidine ring. Given the substitution at C3, the regioselectivity will be influenced by the specific reaction conditions and the nucleophile employed.

Potential Reaction Pathways

The following sections detail protocols for the ring-opening of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate with various classes of nucleophiles. It is important to note that these are representative protocols and may require optimization for this specific substrate.

Diagram: General Reaction Scheme

G cluster_0 Reactants cluster_1 Conditions cluster_2 Product A tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate D Ring-Opened Product A->D B Nucleophile (Nu-H) B->D C Lewis or Brønsted Acid C->D

Caption: General workflow for azetidine ring-opening.

Application Note 1: Ring-Opening with Oxygen Nucleophiles (e.g., Phenols)

The reaction of N-protected 3-hydroxyazetidines with phenols in the presence of a Lewis acid has been shown to proceed via nucleophilic ring-opening. A similar approach can be applied to tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, where an oxygen nucleophile attacks the activated azetidine ring.

Experimental Protocol 1: Lewis Acid-Mediated Ring-Opening with Phenol

  • To a solution of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq) in a suitable high-boiling solvent (e.g., o-xylene) is added the phenol nucleophile (1.2 eq).

  • A Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂, 1.1 eq) is added portion-wise to the reaction mixture at room temperature under an inert atmosphere.

  • The reaction mixture is heated to 120-140°C and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ring-opened product.

Table 1: Representative Data for Ring-Opening with Oxygen Nucleophiles

EntryNucleophileLewis AcidSolventTemp (°C)Time (h)Yield (%)
1PhenolAlCl₃o-xylene1301865-75
24-MethoxyphenolZnCl₂Toluene1102460-70

*Yields are estimated based on similar reactions reported in the literature and will require experimental verification.

Application Note 2: Ring-Opening with Carbon Nucleophiles (e.g., Organotrifluoroborates)

Cooperative Brønsted/Lewis acid catalysis can facilitate the ring-opening of N-protected azetidines with carbon nucleophiles such as organotrifluoroborates. This method allows for the formation of a new carbon-carbon bond.

Experimental Protocol 2: Ring-Opening with Potassium Phenyltrifluoroborate

  • In a reaction vessel, tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq), potassium phenyltrifluoroborate (1.5 eq), LiClO₄ (0.5 eq), and (n-Bu)₄NHSO₄ (0.5 eq) are combined.

  • A suitable solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature.

  • A Brønsted acid (e.g., TfOH, 10 mol%) can be added to promote the reaction.

  • The reaction is stirred for 24-48 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.

  • The residue is purified by flash chromatography to yield the product.

Table 2: Representative Data for Ring-Opening with Carbon Nucleophiles

EntryNucleophileCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Potassium phenyltrifluoroborateLiClO₄ / (n-Bu)₄NHSO₄CH₂Cl₂RT3650-65
2Potassium vinyltrifluoroborateLiClO₄ / (n-Bu)₄NHSO₄ / TfOH (cat.)DCE402445-60

*Yields are estimated based on analogous reactions and require experimental validation.

Diagram: Catalytic Cycle for Lewis Acid-Mediated Ring-Opening

G A N-Boc-Azetidine C Activated Azetidinium-LA Complex A->C + LA B Lewis Acid (LA) E Ring-Opened Product-LA Complex C->E + Nu-H D Nucleophile (Nu-H) F Ring-Opened Product E->F - LA F->B Catalyst Regeneration

Caption: Proposed catalytic cycle for Lewis acid activation.

Application Note 3: Potential Ring-Opening with Nitrogen and Sulfur Nucleophiles

Experimental Protocol 3 (Hypothetical): Ring-Opening with Benzylamine

  • To a solution of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq) in a polar aprotic solvent like acetonitrile is added benzylamine (1.5 eq).

  • A Lewis acid such as Sc(OTf)₃ (10 mol%) is added, and the mixture is stirred at an elevated temperature (e.g., 60-80°C).

  • The reaction is monitored by LC-MS. Upon completion, the solvent is removed in vacuo.

  • The residue is partitioned between ethyl acetate and a mild aqueous base (e.g., NaHCO₃).

  • The organic layer is separated, dried, and concentrated.

  • Purification by column chromatography would yield the desired 1,3-diaminopropane derivative.

Experimental Protocol 4 (Hypothetical): Ring-Opening with Thiophenol

  • To a solution of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (1.0 eq) and thiophenol (1.2 eq) in dichloromethane is added a Lewis acid like BF₃·OEt₂ (1.1 eq) at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Progress is monitored by TLC. After completion, the reaction is quenched with saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous phase is extracted with dichloromethane.

  • The combined organic extracts are dried and concentrated.

  • The crude product is purified by chromatography.

Table 3: Predicted Conditions for Ring-Opening with N and S Nucleophiles

EntryNucleophileProposed CatalystSolventTemp (°C)
1BenzylamineSc(OTf)₃Acetonitrile80
2ThiophenolBF₃·OEt₂DichloromethaneRT

Considerations for Intramolecular Reactions

The presence of a secondary amine in the piperidine ring introduces the possibility of an intramolecular ring-opening reaction, where the piperidine nitrogen acts as the nucleophile. This would lead to the formation of a bridged bicyclic product. Such a reaction might be favored under certain conditions, particularly with strong activation of the azetidine ring and in the absence of a more potent external nucleophile. Researchers should be mindful of this potential side reaction and characterize their products thoroughly to confirm the expected intermolecular ring-opening.

Diagram: Intermolecular vs. Intramolecular Pathways

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products Start Activated Azetidinium Ion Inter Intermolecular Attack (External Nucleophile) Start->Inter Intra Intramolecular Attack (Piperidine Nitrogen) Start->Intra Prod_Inter Acyclic Ring-Opened Product Inter->Prod_Inter Prod_Intra Bicyclic Product Intra->Prod_Intra

Caption: Competing reaction pathways for the azetidinium ion.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Lewis acids are corrosive and moisture-sensitive; handle with care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Disclaimer: The protocols described herein are intended for use by qualified professionals and may require optimization. The information is provided without any warranty, express or implied. Users should conduct their own risk assessments and ensure that all procedures are carried out safely.

Application Note: NMR Spectroscopic Characterization of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the structural elucidation of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein describe the requisite steps for sample preparation, instrument setup, and data acquisition for both ¹H and ¹³C NMR experiments. Representative data are presented in tabular format to guide researchers in the analysis of the key structural features of this heterocyclic compound, which is a valuable building block in medicinal chemistry.

Introduction

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a bifunctional molecule incorporating both a piperidine and an azetidine ring system. The presence of a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen makes it a stable intermediate for further chemical modifications. Accurate structural confirmation is critical for its application in drug discovery and development. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such small molecules in solution. This note provides a standard operating procedure for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound.

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol ensures a homogenous solution free of particulate matter.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other solvents such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) may be used depending on the sample's solubility.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. Most commercially available deuterated solvents already contain TMS.

  • Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure the solution height in the tube is approximately 4-5 cm.

  • Cleaning and Labeling: Wipe the outside of the NMR tube to remove any dust or fingerprints and label it appropriately.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 90°

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

  • Acquisition Time: 1.5 s

  • Spectral Width: 220 ppm

Data Presentation

The following tables summarize the expected, representative ¹H and ¹³C NMR data for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: Representative ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9 - 4.1m2HAzetidine CH₂ (adjacent to N-Boc)
~3.6 - 3.8m2HAzetidine CH₂ (adjacent to CH)
~3.0 - 3.2m1HPiperidine CH (at position 2, equatorial)
~2.8 - 3.0m1HAzetidine CH
~2.5 - 2.7m1HPiperidine CH (at position 6, equatorial)
~2.2 - 2.4m2HPiperidine CH₂ (at positions 2 & 6, axial)
~1.5 - 1.9m5HPiperidine CH₂ (at positions 3, 4, 5) & NH
1.45s9Htert-Butyl (CH₃)₃
Table 2: Representative ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~156.5C=O (Boc)
~79.5C(CH₃)₃ (Boc)
~58.0Azetidine CH₂ (adjacent to N-Boc)
~52.0Piperidine CH₂ (at position 2)
~46.5Piperidine CH₂ (at position 6)
~35.0Azetidine CH
~31.0Piperidine CH (at position 3)
~28.5C(CH₃)₃ (Boc)
~25.0Piperidine CH₂ (at position 5)
~24.0Piperidine CH₂ (at position 4)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process, from initial sample handling to final data analysis and structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Elucidation weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr Insert Sample into Spectrometer c13_nmr Acquire 13C NMR Spectrum h1_nmr->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) c13_nmr->process integrate Integrate 1H Signals process->integrate assign Assign Chemical Shifts and Coupling Constants integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR Characterization.

Conclusion

The protocols and representative data provided in this application note serve as a comprehensive guide for the NMR characterization of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. Adherence to these methodologies will enable researchers to reliably confirm the structure and purity of this important synthetic intermediate, thereby facilitating its use in subsequent research and development activities. The combination of ¹H and ¹³C NMR spectroscopy provides a complete picture of the molecular framework, ensuring the integrity of the compound for its intended applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Q1: My coupling reaction between the azetidine and piperidine precursors is showing low yield. What are the potential causes and solutions?

A1: Low yields in the coupling step can arise from several factors. Here are some troubleshooting strategies:

  • Inadequate Activation of Leaving Group: If you are using a halo-substituted azetidine (e.g., 3-bromo- or 3-iodo-azetidine), ensure that the reaction conditions are suitable for nucleophilic substitution. Consider the use of a stronger base or a higher reaction temperature to facilitate the reaction.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the azetidine can sterically hinder the approach of the piperidine nucleophile. Using a less sterically demanding protecting group on the piperidine nitrogen or optimizing the solvent and temperature may improve yields.

  • Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may not sufficiently deprotonate the piperidine nitrogen for efficient nucleophilic attack. Consider screening bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes improve bimolecular reaction rates. However, be mindful of potential solubility issues.

Q2: I am observing significant formation of side products during the reaction. How can I minimize these?

A2: Side product formation is a common challenge. Here are some potential side reactions and mitigation strategies:

  • Over-alkylation: The product itself contains a secondary amine on the piperidine ring, which can potentially react with another molecule of the azetidine precursor. This can be minimized by using a slight excess of the piperidine starting material.

  • Elimination Reactions: If using a halo-azetidine precursor, elimination to form an azetine is a possible side reaction, especially with a strong, non-nucleophilic base. Using a milder base and controlling the temperature can help to suppress this pathway.

  • Ring-Opening of Azetidine: Azetidines are strained rings and can be susceptible to ring-opening under certain conditions.[1] Avoid harsh acidic or basic conditions if possible.

Q3: The purification of the final product is proving difficult. What strategies can I employ?

A3: Purification of N-Boc protected amino-heterocycles can be challenging due to their polarity and potential for salt formation.

  • Column Chromatography: Silica gel chromatography is a common method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, can be effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the product on the silica gel.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the piperidine nitrogen, moving your product into the aqueous layer. The aqueous layer can then be basified and re-extracted to recover the purified product. Be cautious with the Boc-protecting group, as it is acid-labile.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate?

A1: A common approach involves the nucleophilic substitution of a suitable 3-substituted azetidine precursor with a piperidine derivative. A representative synthetic scheme is outlined below. This often involves the use of a Boc-protected azetidine and a piperidine that may also have a protecting group on the nitrogen, which is later removed.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters include:

  • Reaction Temperature: Temperature control is crucial to balance reaction rate and minimize side reactions.

  • Choice of Base: The base should be strong enough to facilitate the reaction but not so strong as to cause undesired side reactions.

  • Stoichiometry of Reactants: Careful control of the reactant ratios can minimize over-alkylation and ensure complete consumption of the limiting reagent.

  • Solvent: The solvent should be inert to the reaction conditions and provide good solubility for the reactants.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Staining with a suitable agent, such as potassium permanganate or ninhydrin (after deprotection), can help visualize the starting materials and product. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information on the conversion and the presence of any side products.

Data Presentation

Table 1: Hypothetical Optimization of the Coupling Reaction

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF802445
2Cs₂CO₃ (2.0)DMF801865
3TEA (3.0)AcetonitrileReflux3630
4DIPEA (3.0)AcetonitrileReflux3640
5Cs₂CO₃ (2.0)Dioxane1001672

Experimental Protocols

Representative Protocol for the Synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

This is a representative protocol based on general synthetic methods for similar compounds and should be optimized for specific laboratory conditions.

  • Materials:

    • tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 equiv)

    • Piperidin-3-amine (1.2 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous Dioxane

  • Procedure:

    • To a solution of tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate in anhydrous dioxane, add piperidin-3-amine and cesium carbonate.

    • Heat the reaction mixture to 100°C and stir for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine) to afford the desired product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: - Boc-3-OMs-azetidine - Piperidine derivative reaction Coupling Reaction (Base, Solvent, Temp) start->reaction 1. React workup Aqueous Workup & Extraction reaction->workup 2. Quench chromatography Column Chromatography workup->chromatography 3. Purify analysis Purity Analysis (NMR, LC-MS) chromatography->analysis 4. Analyze end tert-Butyl 3-(piperidin-3-yl) azetidine-1-carboxylate analysis->end Final Product

Caption: A typical experimental workflow for the synthesis and purification.

troubleshooting_logic start Low Yield? cause1 Poor Reactivity start->cause1 Yes cause2 Side Reactions start->cause2 cause3 Purification Loss start->cause3 sol1 Optimize Conditions: - Stronger Base - Higher Temperature cause1->sol1 sol2 Modify Stoichiometry: - Excess Nucleophile cause2->sol2 sol3 Refine Purification: - Different Column - Acid/Base Extraction cause3->sol3

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Common side reactions in the synthesis of N-Boc protected piperidinyl azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc protected piperidinyl azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this important chemical scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis of N-Boc protected piperidinyl azetidines. The primary synthetic route covered is the reductive amination of N-Boc-4-piperidone with azetidine.

FAQ 1: What are the most common side reactions in the synthesis of N-Boc protected piperidinyl azetidines via reductive amination?

The most prevalent side reactions when synthesizing tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate via reductive amination of N-Boc-4-piperidone and azetidine are:

  • Over-reduction of N-Boc-4-piperidone: The ketone functional group of the starting material can be reduced to a hydroxyl group, forming tert-butyl 4-hydroxypiperidine-1-carboxylate. This is a common issue with strong reducing agents.

  • Azetidine Ring-Opening: Due to the inherent strain in the four-membered ring, azetidine is susceptible to ring-opening reactions, especially under harsh acidic or basic conditions. This can lead to the formation of various acyclic amine byproducts.

  • Dialkylation of Azetidine: The secondary amine of azetidine can react with two molecules of N-Boc-4-piperidone, leading to the formation of a bis-piperidinyl azetidine derivative. This is more likely to occur if there is an excess of the piperidone starting material.

  • Polymerization of Azetidine: Under acidic conditions, azetidine can undergo cationic ring-opening polymerization, leading to the formation of poly(propylenimine) and reducing the yield of the desired product.[1][2]

Troubleshooting Guide: Low Yield of the Desired Product

Symptom: The yield of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is significantly lower than expected.

Possible Cause 1: Over-reduction of N-Boc-4-piperidone.

  • Diagnosis: Analysis of the crude reaction mixture by LC-MS or NMR shows a significant peak corresponding to the mass or spectrum of tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Solution:

    • Choice of Reducing Agent: Switch to a milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred over sodium borohydride (NaBH₄) for reductive aminations as it is less likely to reduce the starting ketone.

    • Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase the selectivity of the reduction of the iminium ion over the ketone.

Possible Cause 2: Azetidine Ring-Opening.

  • Diagnosis: Complex mixture of byproducts observed in the crude reaction analysis, often with masses corresponding to the addition of the solvent or other nucleophiles to a C3N fragment.

  • Solution:

    • pH Control: Maintain the reaction pH in a neutral to slightly acidic range (pH 5-7). Strong acids can catalyze ring-opening. The use of a buffer, such as an acetic acid/triethylamine system, can help maintain the optimal pH for imine formation and reduction without promoting ring-opening.

    • N-Protection of Azetidine: While not ideal for this specific synthesis, in other contexts, protecting the azetidine nitrogen with a temporary group can increase its stability.

Possible Cause 3: Dialkylation of Azetidine.

  • Diagnosis: Identification of a byproduct with a mass corresponding to the addition of two N-Boc-piperidone units to one azetidine molecule.

  • Solution:

    • Stoichiometry Control: Use a slight excess of azetidine relative to N-Boc-4-piperidone (e.g., 1.1 to 1.5 equivalents of azetidine).

    • Slow Addition: Add the N-Boc-4-piperidone slowly to the reaction mixture containing azetidine to maintain a low concentration of the piperidone and favor mono-alkylation.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is critical in minimizing the over-reduction of N-Boc-4-piperidone. The following table summarizes the typical outcomes with different reducing agents.

Reducing AgentTypical Yield of Desired ProductTypical Yield of Over-Reduced Alcohol ByproductKey Considerations
Sodium Borohydride (NaBH₄)50-70%15-30%More reactive, higher risk of ketone reduction.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)80-95%<5%Milder and more selective for the iminium ion.
Sodium Cyanoborohydride (NaBH₃CN)75-90%<10%Effective, but concerns about cyanide toxicity.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate via Reductive Amination

This protocol is optimized to minimize common side reactions.

Materials:

  • N-Boc-4-piperidone

  • Azetidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in DCE (0.2 M), add azetidine (1.2 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate.

Visualizations

Reaction Pathway and Common Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions N-Boc-4-piperidone N-Boc-4-piperidone Iminium Ion Iminium Ion N-Boc-4-piperidone->Iminium Ion + Azetidine - H2O Over-reduced Alcohol Over-reduced Alcohol N-Boc-4-piperidone->Over-reduced Alcohol + [H-] (e.g., NaBH4) Azetidine Azetidine Azetidine->Iminium Ion Ring-Opened Products Ring-Opened Products Azetidine->Ring-Opened Products Acidic/Basic Conditions Polymerization Polymerization Azetidine->Polymerization Acidic Catalysis Desired Product Desired Product Iminium Ion->Desired Product + [H-] (e.g., NaBH(OAc)3) Dialkylated Azetidine Dialkylated Azetidine Iminium Ion->Dialkylated Azetidine + N-Boc-4-piperidone + [H-]

Caption: Main synthetic pathway and common side reactions in the synthesis of N-Boc protected piperidinyl azetidines.

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product check_over_reduction Check for Over-reduced Alcohol (LC-MS, NMR) start->check_over_reduction solution_over_reduction Use Milder Reducing Agent (e.g., NaBH(OAc)3) Lower Reaction Temperature check_over_reduction->solution_over_reduction Present check_ring_opening Analyze for Complex Byproducts (Ring-Opening) check_over_reduction->check_ring_opening Absent end Improved Yield solution_over_reduction->end solution_ring_opening Control pH (5-7) Use Buffer System check_ring_opening->solution_ring_opening Present check_dialkylation Check for Dialkylated Product (LC-MS) check_ring_opening->check_dialkylation Absent solution_ring_opening->end solution_dialkylation Use Slight Excess of Azetidine Slow Addition of Piperidone check_dialkylation->solution_dialkylation Present check_dialkylation->end Absent solution_dialkylation->end

Caption: A troubleshooting workflow for diagnosing and resolving low product yield.

References

Technical Support Center: Purification of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: My compound streaks significantly during silica gel chromatography. What causes this and how can I fix it?

A: Streaking, or tailing, is a common issue when purifying basic compounds like your target molecule on standard silica gel.[1] The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a volatile amine, such as triethylamine (Et₃N) or ammonium hydroxide, into your mobile phase (typically 0.1-1% v/v). This modifier competes with your compound for the acidic sites on the silica, resulting in sharper peaks and better separation.[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase like alumina (basic or neutral) or a bonded silica phase like an amine column (HILIC).[3][4][5]

  • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (e.g., C18) chromatography can be an effective alternative.[6]

Q2: I am observing a new, more polar spot on my TLC plate after my purification fractions have been standing for a while. What is happening?

A: This is likely due to the partial deprotection of the tert-butoxycarbonyl (Boc) group. The Boc group is notoriously sensitive to acid.[7][8] If your mobile phase contains even trace amounts of acid (or if you used an acidic modifier like TFA), the Boc group can slowly cleave, especially as the solvent evaporates and the acid concentration increases.[9] This cleavage reveals the free amine on the azetidine ring, resulting in a more polar compound.

Solutions:

  • Avoid Strong Acids: Do not use strong acidic modifiers like trifluoroacetic acid (TFA) with Boc-protected compounds unless deprotection is the goal. If a modifier is needed, a weaker acid like acetic acid is a safer choice, though it should still be used with caution.[9]

  • Neutralize Fractions: Immediately after collection, neutralize fractions containing your product by adding a small amount of a mild base (e.g., a dilute solution of sodium bicarbonate or triethylamine) before concentration.

  • Prompt Concentration: Concentrate your fractions as quickly as possible after chromatography, avoiding prolonged standing at room temperature.[9]

Q3: My product is an oil or a waxy solid and is difficult to handle. How can I obtain a crystalline solid?

A: Many carbamates and piperidine derivatives initially present as oils. Recrystallization or salt formation can often induce crystallization.

Solutions:

  • Recrystallization: Attempt recrystallization from a non-polar solvent system. Hexanes or a mixture of ethyl acetate and hexanes are common choices for Boc-protected compounds.[10]

  • Salt Formation: Since the piperidine nitrogen is basic, you can form a salt by treating a solution of your compound with an acid (e.g., HCl in ether or methanol). The resulting salt is often a crystalline solid that is easier to handle and store. Note that this may also cleave the acid-labile Boc group.

Q4: What are the most likely impurities I might see from the synthesis?

A: Common impurities can arise from both the starting materials and side reactions during the Boc protection step.

  • Unreacted Starting Material: Incomplete reaction will leave the unprotected piperidinyl-azetidine.

  • Di-Boc Species: If the reaction conditions are not carefully controlled, a second Boc group could potentially react with the piperidine nitrogen, although this is less common for secondary amines.

  • Byproducts from Boc₂O: Excess di-tert-butyl dicarbonate (Boc₂O) can be an impurity.[11]

  • t-Butyl Adducts: During acidic workup or purification, the tert-butyl cation formed from Boc group cleavage can sometimes alkylate other nucleophilic sites on the molecule or in the reaction mixture.[12]

Troubleshooting Purification by Chromatography

This decision tree provides a logical workflow for troubleshooting common issues during the purification of your target compound.

G Troubleshooting Purification Workflow start Start: Crude Product Analysis (TLC/LCMS) problem Problem Identified? start->problem streaking Issue: Streaking / Tailing on TLC problem->streaking Yes, Streaking poor_sep Issue: Poor Separation / Co-elution problem->poor_sep Yes, Poor Separation no_elution Issue: Compound Stuck at Baseline problem->no_elution Yes, No Elution reaction_issue Issue: Degradation / New Spots on TLC problem->reaction_issue Yes, Degradation success Purification Successful problem->success No sol_streaking1 Add 0.5-1% Triethylamine or NH₄OH to Mobile Phase streaking->sol_streaking1 sol_streaking2 Switch to Alumina or Amine-Functionalized Column streaking->sol_streaking2 sol_poor_sep1 Optimize Solvent System (TLC Screening) poor_sep->sol_poor_sep1 sol_poor_sep2 Use a Weaker Solvent System (Lower Polarity) poor_sep->sol_poor_sep2 sol_poor_sep3 Try a Different Stationary Phase (e.g., Reversed-Phase C18) poor_sep->sol_poor_sep3 sol_no_elution1 Increase Mobile Phase Polarity (e.g., add MeOH to DCM/EtOAc) no_elution->sol_no_elution1 sol_no_elution2 Check for Insolubility in Loading Solvent no_elution->sol_no_elution2 sol_reaction1 Check for Boc Deprotection (Acid Sensitivity) reaction_issue->sol_reaction1 sol_streaking1->problem Re-evaluate sol_streaking2->problem Re-evaluate sol_poor_sep1->problem Re-evaluate sol_poor_sep2->problem Re-evaluate sol_poor_sep3->problem Re-evaluate sol_no_elution1->problem Re-evaluate sol_no_elution2->problem Re-evaluate sol_reaction2 Avoid Acidic Modifiers (e.g., TFA) sol_reaction1->sol_reaction2 sol_reaction3 Work Up and Concentrate Fractions Promptly sol_reaction2->sol_reaction3 sol_reaction3->problem Re-evaluate

Caption: Troubleshooting Decision Tree for Chromatography.

Data & Protocols

Quantitative Data: Recommended Solvent Systems for Chromatography

The optimal solvent system should be determined by Thin Layer Chromatography (TLC), aiming for an Rf value of 0.15-0.35 for the target compound.[2] Below are common starting points for compounds with similar functionalities.

Stationary PhaseMobile Phase System (v/v)Compound Type TargetedNotes
Normal Phase (Silica Gel) Dichloromethane / Methanol (98:2 to 90:10)Polar CompoundsA standard choice for moderately to highly polar molecules.[4]
Ethyl Acetate / Hexane (20:80 to 80:20)Moderately Polar CompoundsGood for compounds that are not extremely polar.[4]
Dichloromethane / Methanol / NH₄OH (e.g., 90:10:1)Basic Polar CompoundsThe ammonium hydroxide neutralizes acidic sites on the silica, preventing tailing.[4]
Reversed Phase (C18) Acetonitrile / WaterPolar, Water-Soluble CompoundsThe most polar compounds elute first.[4] Useful if normal phase fails.[6]
HILIC (Amine or Diol Column) Acetonitrile / Water (e.g., 95:5 to 60:40)Very Polar CompoundsExcellent for retaining highly polar compounds that do not retain on C18.[3][5]
Experimental Protocols

Protocol 1: General Flash Column Chromatography (Normal Phase)

This protocol outlines a standard procedure for purifying the title compound using silica gel chromatography with a basic modifier.

G General Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. Develop TLC Method (e.g., 95:5 DCM/MeOH + 0.5% Et₃N) column_prep 2. Pack Column with Silica Gel (Slurry in non-polar solvent) tlc->column_prep load 3. Load Sample (Dissolve in min. DCM, or dry load) column_prep->load elute 4. Elute with Mobile Phase (Start with low polarity, gradually increase) load->elute collect 5. Collect Fractions elute->collect tlc_fractions 6. Analyze Fractions by TLC collect->tlc_fractions pool 7. Pool Pure Fractions tlc_fractions->pool concentrate 8. Concentrate Under Reduced Pressure pool->concentrate characterize 9. Characterize Final Product (NMR, MS) concentrate->characterize

Caption: General Workflow for Flash Chromatography Purification.

Methodology:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is Dichloromethane (DCM) with a small percentage of Methanol (MeOH). Add ~0.5% triethylamine (Et₃N) to both your TLC solvent and your column mobile phase to prevent streaking. Aim for an Rf of ~0.25 for your product.[2]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM). Pour the slurry into the column and allow it to pack under pressure. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent (preferably the mobile phase or a strong, volatile solvent like DCM). If solubility is low, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting with your chosen mobile phase. If using a gradient, start with a lower polarity (less MeOH) and gradually increase the polarity to elute your compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Protocol 2: Acid-Base Extraction for Impurity Removal

This technique can be useful for removing non-basic organic impurities from your basic product.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated product. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is basic (pH > 10). This will deprotonate your product, causing it to precipitate or become extractable.

  • Extraction: Extract the product back into an organic solvent (e.g., 3x with ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

Column chromatography conditions for purifying disubstituted azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides answers to frequently asked questions and troubleshooting advice for challenges encountered during the column chromatography purification of disubstituted azetidines.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying disubstituted azetidines?

The most common stationary phase for the column chromatography of disubstituted azetidines is standard silica gel (SiO2, 230-400 mesh).[1][2] However, due to the basic nature of the azetidine nitrogen, compounds can interact strongly with the acidic silanol groups on the silica surface, leading to issues like tailing or decomposition.[3][4] For particularly basic azetidines, alternative stationary phases like alumina or amine-functionalized silica gel can be considered.[1][4]

Q2: How should I select a mobile phase (eluent) for my disubstituted azetidine purification?

Mobile phase selection should begin with Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate (EtOAc) or dichloromethane (CH2Cl2).[2][5][6][7] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for the desired compound.[8][9] For compounds that are difficult to separate from impurities, a gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary.[1][8]

Q3: Why is a basic modifier like triethylamine (TEA) often added to the mobile phase?

Triethylamine (TEA) is frequently added to the eluent (typically 0.1-2%) to improve the chromatography of basic compounds like azetidines.[3][4] The TEA acts as a competitive base, neutralizing the acidic silanol groups on the surface of the silica gel. This prevents strong ionic interactions between the basic azetidine nitrogen and the stationary phase, which are the primary cause of peak tailing, streaking, and in some cases, irreversible binding or decomposition of the compound on the column.[3][4][8]

Troubleshooting Guide

Issue: The product spot is streaking or tailing on the TLC plate and/or the column.

  • Root Cause: The basic nitrogen atom in the azetidine ring is interacting strongly with the acidic silanol groups on the silica gel stationary phase.[3][4] This causes the compound to elute slowly and unevenly, resulting in poor peak shape.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (TEA) at a concentration of 0.1-2%.[4][8] Alternatively, a solution of ammonia in methanol can be used as the polar component of the mobile phase.[4]

    • Deactivate the Stationary Phase: Before loading your sample, flush the packed silica gel column with your chosen eluent system containing the basic additive.[4][8] This pre-treatment neutralizes the active sites on the silica.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a commercially available amine-functionalized silica gel column.[1][4]

Issue: The product yield is very low after column chromatography, suggesting decomposition.

  • Root Cause: The acidic environment of the standard silica gel can cause the degradation of sensitive azetidine compounds.[3] The strained four-membered ring can be susceptible to acid-mediated ring-opening, especially with prolonged exposure during the purification process.[3]

  • Solution:

    • Neutralize the Silica Gel: The most effective solution is to use a neutralized silica gel. This is typically achieved by adding 0.1-1% triethylamine to the eluent system.[3]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., using flash chromatography with positive pressure).

    • Use an Alternative Stationary Phase: Switching to a neutral stationary phase like alumina can prevent acid-catalyzed decomposition.[1]

Issue: There is poor separation between the desired azetidine and an impurity.

  • Root Cause: The impurity has a polarity very similar to the desired product, causing the compounds to co-elute.[4]

  • Solution:

    • Optimize the Mobile Phase: Systematically test different solvent combinations and ratios using TLC. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether or from hexanes to toluene) can alter the selectivity and improve separation.

    • Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent.[8] This can help resolve compounds with close Rf values.

    • Try a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, a different adsorbent like alumina may offer different selectivity and achieve the desired separation.

Data Presentation: Example Chromatography Conditions

The following table summarizes various column chromatography conditions successfully used for the purification of disubstituted azetidines as reported in the literature.

Azetidine Substituent PatternStationary PhaseMobile Phase (Eluent)Reference
1,3-Disubstituted (phenyl, tosyl)Silica GelHexane/Ethyl Acetate (9:1)[2]
1,3-Disubstituted (chlorophenyl, tosyl)Silica GelHexane/Ethyl Acetate (8.5:1.5)[2]
3,3-Disubstituted (Boc, aryl, amino)Silica GelPetroleum Ether/Ethyl Acetate (15:1)[5]
3,3-Disubstituted (Boc, aryl, iminoethoxy)Silica GelPetroleum Ether/Ethyl Acetate (40:1)[5]
2,2-Disubstituted (spiro-indolinone)Silica Gel30% Ethyl Acetate in Hexane[6]
2,2-Disubstituted (spiro-indolinone)Silica Gel10% Diethyl Ether in Dichloromethane[6]
2-Substituted (cyano, phenylethyl)Silica Geln-Hexane/Ethyl Acetate (5:1 to 4:1)[7]
2-Substituted (cyano, methoxyphenylethyl)Silica GelDichloromethane/Methanol (100:1 to 50:1)[7]

Experimental Protocols

Detailed Methodology: General Flash Column Chromatography Protocol for a Disubstituted Azetidine

This protocol provides a general starting point. The mobile phase composition should be optimized beforehand using TLC.

  • Slurry Preparation:

    • In a beaker, measure the required amount of silica gel (typically 20-50 times the weight of the crude sample).[9]

    • Add your initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA) to the silica gel to form a homogenous slurry. Swirl gently to remove air bubbles.[9]

  • Column Packing:

    • Secure a glass column vertically. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[10]

    • Pour the silica gel slurry into the column. Tap the side of the column gently to ensure even packing and remove any air bubbles.[9]

    • Open the stopcock to drain the excess solvent, being careful not to let the silica bed run dry. The top of the silica should be flat. Add a thin protective layer of sand on top of the silica bed.[10]

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude azetidine product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane).[10] Using a pipette, carefully add the sample solution to the top of the silica bed.[10] Drain the solvent until the sample is absorbed onto the sand layer.

    • Dry Loading (for samples poorly soluble in the eluent): Dissolve the crude product in a volatile solvent (e.g., CH2Cl2). Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[8][10] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle positive pressure (using a pump or bulb) to begin eluting the sample through the column. Maintain a constant flow rate.

    • Collect the eluent in a series of test tubes or flasks.

    • If using a gradient, systematically increase the proportion of the polar solvent in your mobile phase to elute compounds with higher polarity.[8]

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the purified desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified disubstituted azetidine.

Visualization

Troubleshooting_Workflow start Start: Crude Azetidine Mixture prep_column Prepare & Run Silica Gel Column start->prep_column analyze Analyze Fractions by TLC prep_column->analyze outcome Evaluate Purification Result analyze->outcome problem_tailing Problem: Tailing / Streaking outcome->problem_tailing Tailing? problem_recovery Problem: Low / No Recovery outcome->problem_recovery Low Recovery? problem_separation Problem: Poor Separation outcome->problem_separation Poor Separation? end Success: Pure Disubstituted Azetidine outcome->end Successful? solution_tea Solution: Add 0.1-2% Triethylamine (TEA) to Mobile Phase problem_tailing->solution_tea problem_recovery->solution_tea solution_alumina Solution: Use Alumina or Amine-Functionalized Silica problem_recovery->solution_alumina solution_gradient Solution: Optimize Mobile Phase & Use Gradient Elution problem_separation->solution_gradient solution_tea->prep_column Re-run solution_alumina->prep_column Re-run solution_gradient->prep_column Re-run

Caption: Troubleshooting workflow for azetidine purification.

References

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the Boc deprotection of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Boc deprotection of this specific molecule?

The main challenges arise from the structure of the molecule itself, which contains two nitrogenous rings: a Boc-protected azetidine and an unprotected piperidine. The basic nitrogen of the piperidine ring will be protonated under the acidic conditions required for Boc deprotection. This can influence the reaction in several ways:

  • Azetidine Ring Stability: The azetidine ring is inherently strained and can be susceptible to ring-opening under strongly acidic conditions, a reaction that can be influenced by the protonation state of the nearby piperidine.

  • Reaction Kinetics: The presence of a second basic site that consumes acid can potentially slow down the deprotection reaction if insufficient acid is used.

  • Salt Formation: The final product will be a di-acid salt (e.g., bis-trifluoroacetate or bis-hydrochloride), which can affect its solubility and ease of isolation.

Q2: Which acidic reagent is recommended for this deprotection: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)?

Both TFA and HCl are commonly used for Boc deprotection, and the choice depends on several factors.[1]

  • TFA is often used in a solution with a scavenger in a solvent like dichloromethane (DCM). It is highly effective but can sometimes lead to side reactions if not used carefully. The resulting TFA salt can sometimes be an oil, which may be more challenging to handle.[1][2]

  • HCl , typically used as a solution in an organic solvent like dioxane or methanol, is also very effective.[1][3] It often yields a crystalline hydrochloride salt of the product, which can be easier to isolate and purify by filtration.[2]

For substrates with the potential for acid-catalyzed degradation, starting with milder conditions (e.g., lower concentration of acid, lower temperature) and monitoring the reaction closely is advisable.

Q3: What are the common side reactions to watch out for?

The most common side reaction in Boc deprotection is tert-butylation . This occurs when the tert-butyl cation, generated during the cleavage of the Boc group, alkylates other nucleophilic sites in the molecule. While there are no highly nucleophilic aromatic rings in the target molecule, this should still be a consideration. To prevent this, the use of a scavenger is highly recommended.

Another potential side reaction is the ring-opening of the azetidine ring , as it is a strained four-membered ring. This is more likely under harsh acidic conditions.

Q4: How can I monitor the progress of the reaction?

The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The deprotected product will have a different Rf value compared to the starting material. Staining with ninhydrin can be useful as it will visualize the newly formed secondary amine on the azetidine ring.

  • LC-MS: This is a more definitive method to track the disappearance of the starting material and the appearance of the product, confirming the mass of the desired compound.

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

  • Possible Cause: Insufficient amount of acid. The basic piperidine nitrogen consumes one equivalent of acid, so an excess is required to efficiently cleave the Boc group.

    • Solution: Increase the equivalents of the acidic reagent (TFA or HCl).

  • Possible Cause: Low reaction temperature. While starting at a lower temperature is a good precaution, it might slow down the reaction significantly.

    • Solution: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature while monitoring for any degradation.

  • Possible Cause: Steric hindrance.

    • Solution: If the reaction is still slow with increased acid concentration and temperature, consider extending the reaction time.

Issue 2: Observation of an Unexpected Byproduct

  • Possible Cause: tert-Butylation. The tert-butyl cation has alkylated a nitrogen atom.

    • Solution: Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or water.

  • Possible Cause: Azetidine ring opening. This would result in a product with a different molecular weight.

    • Solution: Use milder deprotection conditions. This could involve using a lower concentration of acid, a lower reaction temperature, or exploring alternative, milder deprotection reagents (see below).

Issue 3: Difficulty in Isolating the Product

  • Possible Cause: The product salt is an oil. TFA salts, in particular, can sometimes be difficult to solidify.[2]

    • Solution: If you obtain an oil after removing the solvent, try triturating it with a non-polar solvent like diethyl ether or pentane to induce solidification. Alternatively, using HCl in dioxane, which often yields a crystalline hydrochloride salt, might be a better option.[2]

  • Possible Cause: The product is highly soluble in the work-up solvents.

    • Solution: After quenching the reaction, ensure the aqueous layer is thoroughly extracted. If the product is water-soluble, saturating the aqueous layer with salt (e.g., NaCl) can help to "salt out" the product into the organic layer.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Addition of Reagents: To the stirred solution at 0 °C (ice bath), add a scavenger such as triisopropylsilane (TIS, 1.2 equivalents). Then, add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The crude product, 3-(piperidin-3-yl)azetidine bis(trifluoroacetate), can be purified by precipitation from a suitable solvent system (e.g., DCM/diethyl ether) or by chromatography.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolution: Dissolve tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in a minimal amount of a suitable solvent like methanol or DCM.

  • Addition of Reagent: To the stirred solution, add a 4 M solution of HCl in dioxane (10-20 equivalents) at room temperature.

  • Reaction: Stir the mixture at room temperature. The deprotected product, 3-(piperidin-3-yl)azetidine dihydrochloride, may precipitate from the solution. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up: If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether to afford the pure product.

Quantitative Data Summary

The following table provides a general comparison of reaction parameters for TFA and HCl-mediated Boc deprotection based on literature for similar substrates. Optimal conditions for tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate may vary.

ParameterTFA in DCM4M HCl in Dioxane
Typical Concentration 20-50% (v/v)[1]5-10 equivalents[1]
Reaction Time 1 - 4 hours1 - 3 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield >90%>90%
Product Form Often a TFA salt (can be oily)[2]Often a crystalline HCl salt[2]

Visualizations

Boc_Deprotection_Workflow General Boc Deprotection Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_product Final Product start tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate reaction Dissolve in Solvent (e.g., DCM) Add Acid (TFA or HCl) + Scavenger (e.g., TIS) start->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Solvent Removal (Co-evaporation with Toluene for TFA) Precipitation/Filtration monitoring->workup Reaction Complete product 3-(piperidin-3-yl)azetidine (as di-acid salt) workup->product

Caption: A general experimental workflow for the Boc deprotection.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Deprotection start Incomplete Deprotection Observed cause1 Insufficient Acid? start->cause1 solution1 Increase Equivalents of Acid cause1->solution1 Yes cause2 Reaction Too Cold? cause1->cause2 No end Successful Deprotection solution1->end solution2 Warm to Room Temperature cause2->solution2 Yes cause3 Steric Hindrance? cause2->cause3 No solution2->end solution3 Extend Reaction Time cause3->solution3 Yes solution3->end

Caption: A troubleshooting decision tree for incomplete reactions.

References

Technical Support Center: Stability of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate under acidic conditions. The tert-butoxycarbonyl (Boc) protecting group is known for its lability in acidic environments, a characteristic frequently utilized for its removal during chemical synthesis.[1][2][3][4] This guide addresses common issues, troubleshooting strategies, and experimental protocols related to the acidic cleavage of the Boc group from this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in acidic conditions?

A1: The Boc group on tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is susceptible to cleavage under acidic conditions.[1][5] The rate of this cleavage is dependent on the strength of the acid, temperature, and solvent.[6][7] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will readily remove the Boc group.[4][6][8]

Q2: What are the primary side reactions to be aware of during the acidic deprotection of this compound?

A2: The major side reaction during acidic deprotection is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group.[8][9][10] This carbocation is a potent electrophile and can alkylate any nucleophiles present in the reaction mixture, including the deprotected product itself or solvent molecules.[4][9][10] Given the structure of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, potential nucleophilic sites include the two secondary amine groups.

Q3: How can I minimize the formation of tert-butylated byproducts?

A3: The most effective method to prevent unwanted tert-butylation is to use "scavengers" in the deprotection reaction.[9] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the desired product.[9] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[9]

Q4: My Boc deprotection reaction is incomplete. What are the possible causes and solutions?

A4: Incomplete deprotection can be due to several factors:

  • Insufficient acid strength or concentration: The acidic conditions may not be strong enough to completely remove the Boc group.[11] Consider increasing the acid concentration or using a stronger acid.

  • Inadequate reaction time: The reaction may not have been allowed to proceed to completion.[11] Monitor the reaction progress using techniques like TLC or LC-MS and extend the reaction time if necessary.[7][8]

  • Poor solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.[7] Try a different solvent system to improve solubility.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the acidic treatment of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Problem Possible Cause Recommended Solution Citation
Low Yield of Deprotected Product Incomplete reaction.Increase acid concentration, prolong reaction time, or gently warm the reaction.[7][8]
Product loss during work-up.Ensure complete extraction and check the pH during basification. Optimize purification methods.[8]
Side reactions (e.g., tert-butylation).Add scavengers like triisopropylsilane (TIS) or water to the reaction mixture.[9]
Presence of Multiple Products in Final Mixture Formation of tert-butylated byproducts.Use scavengers. Consider milder deprotection conditions (e.g., lower temperature, less concentrated acid).[9][10]
Degradation of the molecule.If the molecule contains other acid-sensitive functional groups, consider milder deprotection methods.[7]
Inconsistent Reaction Times Reagent quality.Ensure the acid used is not old or contaminated, as this can affect its strength. For example, TFA is hygroscopic.[11]
Temperature fluctuations.Maintain a consistent reaction temperature.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a general and effective method for the removal of the Boc group.

Materials:

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane (TIS), water) (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in DCM (e.g., 0.1-0.5 M).

  • To the stirred solution, add TFA. A common concentration is 20-50% TFA in DCM (v/v).[1] If the substrate is sensitive to alkylation, add a scavenger (e.g., 2.5-5% TIS).[9]

  • Stir the reaction at room temperature for 30 minutes to 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected product.[12]

Protocol 2: Boc Deprotection with Hydrochloric Acid (HCl) in Dioxane

This method is an alternative to TFA and typically yields the hydrochloride salt of the deprotected amine.

Materials:

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Methanol or ethyl acetate (optional, for dissolution)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it directly if it is a liquid.[8]

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate at 0 °C.[10]

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours.[8][12]

  • Monitor the reaction progress by TLC or LC-MS.[12]

  • Upon completion, the hydrochloride salt of the product may precipitate. The solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.[7][10]

Visual Guides

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection Boc_Protected_Amine tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Protonation Protonation of Carbonyl Oxygen Boc_Protected_Amine->Protonation + H+ Carbocation_Formation Formation of tert-Butyl Cation + Carbamic Acid Intermediate Protonation->Carbocation_Formation Deprotected_Amine 3-(Piperidin-3-yl)azetidine Carbocation_Formation->Deprotected_Amine CO2 Carbon Dioxide Carbocation_Formation->CO2 tBu_Cation tert-Butyl Cation Carbocation_Formation->tBu_Cation Side_Product tert-Butylated Byproduct tBu_Cation->Side_Product + Nucleophile Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and potential side reactions.

Troubleshooting_Workflow cluster_1 Troubleshooting Flowchart Start Experiment with Low Yield or Impurities Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Acid Increase Acid Concentration Incomplete->Increase_Acid Change_Solvent Improve Solubility Incomplete->Change_Solvent End Improved Yield and Purity Increase_Time->End Increase_Acid->End Change_Solvent->End Check_Side_Products Are there side products? Complete->Check_Side_Products No_Side_Products No Significant Side Products Check_Side_Products->No_Side_Products No Side_Products Side Products Detected Check_Side_Products->Side_Products Yes Optimize_Workup Optimize Work-up and Purification No_Side_Products->Optimize_Workup Optimize_Workup->End Add_Scavenger Add Scavengers (TIS, H2O) Side_Products->Add_Scavenger Milder_Conditions Use Milder Conditions (Lower Temp, Less Acid) Side_Products->Milder_Conditions Add_Scavenger->End Milder_Conditions->End

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Stability of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate under basic conditions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How stable is the N-Boc protecting group on tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate to basic conditions?

A1: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to a wide range of basic conditions.[1] Unlike base-labile protecting groups such as Fmoc, the N-Boc group does not readily cleave in the presence of common amine bases (e.g., triethylamine, diisopropylethylamine) or mild inorganic bases (e.g., sodium bicarbonate, potassium carbonate) at ambient temperatures. However, under more forcing conditions, such as with strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, hydrolysis of the carbamate can occur.[2][3]

Q2: What are the potential degradation pathways for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in a basic solution?

A2: Two primary degradation pathways should be considered under basic conditions:

  • N-Boc Deprotection: Hydrolysis of the tert-butyl carbamate can occur, leading to the formation of the free amine, tert-butanol, and carbon dioxide. This reaction is typically slow under mild basic conditions but is accelerated by strong bases and heat.

  • Azetidine Ring-Opening: The four-membered azetidine ring is strained and susceptible to nucleophilic attack.[4][5] In the presence of a strong base like hydroxide, nucleophilic ring-opening of the azetidine could occur, leading to the formation of amino alcohol derivatives. The rate and regioselectivity of this process would be influenced by the specific reaction conditions.

Q3: Are there any predicted degradation products I should look for?

A3: Based on the potential degradation pathways, you should look for the following potential products:

  • From N-Boc Deprotection: 3-(piperidin-3-yl)azetidine.

  • From Azetidine Ring-Opening: Derivatives of 1-(piperidin-3-yl)azetidin-3-ol, which could undergo further reactions. The exact structure would depend on the regioselectivity of the ring-opening.

Q4: Which analytical techniques are recommended for monitoring the stability of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with UV detection, this is an excellent method for quantifying the disappearance of the starting material and the appearance of degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of potential degradation products, which aids in their structural elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of any significant degradation products that are isolated.[7][8][9] It can also be used to monitor the reaction in situ.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpectedly rapid degradation of starting material. The basic conditions are too harsh (e.g., high concentration of strong base, high temperature).Reduce the concentration of the base, lower the reaction temperature, or consider using a milder base.
Multiple unknown peaks in the chromatogram. Complex degradation pathways are occurring, or impurities were present in the starting material.Use LC-MS to get mass information for the unknown peaks to help in their identification. Ensure the purity of the starting material before initiating the stability study.
Difficulty in separating the starting material from degradation products by HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH of the aqueous phase), try a different column chemistry (e.g., C18, phenyl-hexyl), or adjust the gradient profile.
No degradation observed even under harsh conditions. The compound is highly stable under the tested conditions.Consider extending the study duration or using even more forcing conditions (if relevant to the intended application) to induce degradation, as recommended in forced degradation studies.[10][11]

Quantitative Data Summary

Currently, there is no specific quantitative kinetic data available in the public domain for the base-catalyzed degradation of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. To obtain this data, a forced degradation study under controlled basic conditions is recommended. The following table provides a template for how such data could be structured.

Base Concentration (M) Temperature (°C) Time (h) Remaining Starting Material (%) Major Degradation Product(s) (%)
NaOH0.12524e.g., 98e.g., Product A (1), Product B (1)
NaOH0.16024e.g., 75e.g., Product A (15), Product B (10)
NaOH1.06024e.g., 40e.g., Product A (40), Product B (20)
KOH0.16024e.g., 72e.g., Product A (18), Product B (10)

Experimental Protocols

Protocol 1: Forced Degradation Study in Basic Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in a basic solution.

Materials:

  • tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) for neutralization

  • Volumetric flasks, pipettes, and vials

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • For each condition to be tested, transfer a specific volume of the stock solution to a reaction vial.

    • Add the desired aqueous basic solution (e.g., 0.1 M NaOH, 1 M NaOH) to achieve the target final concentration of the compound and base.

    • Prepare a control sample with water instead of the basic solution.

  • Incubation: Incubate the reaction vials at the desired temperatures (e.g., room temperature, 40 °C, 60 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of HCl to stop the degradation reaction.

  • Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC-UV/MS Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

Protocol 2: HPLC-MS Method for Analysis

This protocol provides a starting point for developing an HPLC-MS method to analyze the degradation of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Instrumentation:

  • HPLC or UHPLC system with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan to detect all potential degradation products.

  • Selected Ion Monitoring (SIM): Monitor the m/z of the parent compound and any identified degradation products for quantitative analysis.

Visualizations

degradation_pathway start tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate deprotected 3-(piperidin-3-yl)azetidine start->deprotected N-Boc Hydrolysis (Strong Base, Heat) ring_opened Azetidine Ring-Opened Products (e.g., Amino Alcohols) start->ring_opened Nucleophilic Ring-Opening (Strong Base)

Caption: Potential degradation pathways of the target compound in basic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution setup_reaction Set up Reaction with Base prep_stock->setup_reaction incubate Incubate at Defined Temperature setup_reaction->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction sampling->quench prepare_analysis Prepare for HPLC quench->prepare_analysis analyze HPLC-MS Analysis prepare_analysis->analyze data Data Interpretation analyze->data

References

Preventing epimerization during the synthesis of chiral piperidinyl azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of chiral piperidinyl azetidines.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of chiral piperidinyl azetidine synthesis, and why is it a concern?

A1: Epimerization is the unwanted inversion of a stereocenter in a molecule that contains multiple stereocenters. In the synthesis of chiral piperidinyl azetidines, this can occur at stereocenters on either the piperidine or the azetidine ring. This is a significant issue because the biological activity of these molecules is often highly dependent on their specific three-dimensional structure.[1][2] Uncontrolled epimerization leads to a mixture of diastereomers, which can be challenging to separate and results in a lower yield of the desired biologically active compound.

Q2: Which stereocenters are most susceptible to epimerization during the synthesis of piperidinyl azetidines?

A2: The most susceptible stereocenter is typically the one adjacent to a carbonyl group or an imine, or a carbon atom that can be deprotonated and reprotonated. In the context of piperidinyl azetidines, the α-carbon to the nitrogen in the piperidine ring can be prone to epimerization, especially under basic or acidic conditions, or through photocatalyzed processes.[3][4] The stereocenters on the azetidine ring can also be susceptible, particularly during its formation or subsequent functionalization.

Q3: What are the primary causes of epimerization in these syntheses?

A3: The primary causes include:

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for epimerization, leading to a thermodynamically more stable mixture of diastereomers.

  • Inappropriate Base or Acid: The choice of base or acid is critical. Strong bases can deprotonate the α-proton to the piperidine nitrogen, leading to a planar intermediate that can be reprotonated from either face. Similarly, strong acids can catalyze epimerization through protonation-deprotonation equilibria.

  • Reactive Intermediates: The formation of intermediates such as enolates, imines, or radicals can lead to a loss of stereochemical integrity.[3]

  • Equilibrium-Driven Reactions: If a key bond-forming reaction is reversible, the product can revert to an intermediate that allows for stereochemical scrambling.

Q4: How can I detect and quantify epimerization in my product?

A4: The most common analytical techniques for detecting and quantifying epimerization are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR can often distinguish between diastereomers, as they will have slightly different chemical shifts and coupling constants. Integration of the corresponding signals allows for the determination of the diastereomeric ratio (d.r.).

  • X-ray Crystallography: While not a quantitative method for mixtures, X-ray crystallography of a single crystal can unambiguously determine the stereochemistry of one of the diastereomers.

Troubleshooting Guides

Problem 1: Significant epimerization observed at the piperidine α-carbon during coupling with an azetidine precursor.
Potential Cause Troubleshooting Steps
Base is too strong or not sterically hindered. Switch to a milder or more sterically hindered base (e.g., from LDA to LiHMDS, or from Et₃N to DIPEA).
Prolonged reaction time at elevated temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Run the reaction at a lower temperature, even if it requires a longer reaction time.
Formation of a planar enamine intermediate. Use aprotic solvents to minimize proton exchange. Consider using a chiral auxiliary to direct the stereochemical outcome.[5]
Reversible reaction conditions. Employ reaction conditions that are known to be irreversible. For example, use reagents that lead to a rapid and irreversible coupling.
Problem 2: Loss of stereochemical integrity on the azetidine ring during its formation.
Potential Cause Troubleshooting Steps
Stepwise instead of concerted cycloaddition. Optimize the reaction conditions (solvent, temperature, catalyst) to favor a concerted mechanism. The choice of catalyst and ligands can be crucial in stereoselective cycloadditions.[6]
Epimerization of an intermediate before cyclization. If an intermediate is prone to epimerization, try to generate it in situ and have it react immediately. Lowering the reaction temperature can also help.
Ring-opening and closing of the azetidine ring. Under certain conditions, the azetidine ring can undergo ring-opening to form an intermediate that can re-close with loss of stereochemistry.[7] Ensure that the workup and purification conditions are mild and non-acidic/non-basic if the product is sensitive.

Data Presentation

Table 1: Effect of Base and Temperature on Diastereomeric Ratio (d.r.) in a Hypothetical Piperidinyl Azetidine Synthesis
Entry Base Temperature (°C) Reaction Time (h) Diastereomeric Ratio (desired:epimer)
1LDA0475:25
2LDA-781292:8
3LiHMDS0688:12
4LiHMDS-7818>98:2
5DIPEA252495:5
6DBU251260:40

Note: This table presents hypothetical data to illustrate the impact of reaction conditions on stereochemical outcomes. Actual results will vary depending on the specific substrates and reaction.

Experimental Protocols

Protocol 1: Stereoselective Coupling of a Chiral Piperidine with an Azetidine Precursor using a Mild Base

This protocol describes a general procedure for the N-alkylation of a chiral 2-substituted piperidine with an electrophilic azetidine precursor, aiming to minimize epimerization at the piperidine α-carbon.

Materials:

  • Chiral N-Boc-2-substituted piperidine (1.0 eq)

  • Azetidine precursor with a leaving group (e.g., tosylate, mesylate, or halide) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral N-Boc-2-substituted piperidine and anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution and stir for 10 minutes.

  • Slowly add a solution of the azetidine precursor in anhydrous acetonitrile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the purified product using chiral HPLC or high-field NMR.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Cyclization for Azetidine Ring Formation

This protocol is adapted for the synthesis of a chiral piperidinyl-substituted azetidine via the intramolecular aminolysis of a cis-3,4-epoxy amine, a method known for its high regioselectivity.[8][9]

Materials:

  • cis-3,4-epoxy amine with a chiral piperidinyl group (1.0 eq)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

  • 1,2-dichloroethane (DCE)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine and 1,2-dichloroethane.

  • Add La(OTf)₃ to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral piperidinyl azetidine.

  • Characterize the product and determine the stereochemical purity by appropriate analytical methods.

Visualizations

Epimerization_Pathway Desired_Diastereomer Desired (R)-Diastereomer Intermediate Planar Intermediate (e.g., Enolate/Enamine) Desired_Diastereomer->Intermediate - H⁺ Intermediate->Desired_Diastereomer + H⁺ (re-face attack) Epimer Undesired (S)-Epimer Intermediate->Epimer + H⁺ (si-face attack) Base Base (B:) Protonated_Base Protonated Base (BH)

Caption: Base-catalyzed epimerization mechanism via a planar intermediate.

Troubleshooting_Workflow Start Epimerization Detected? Check_Base Evaluate Base Start->Check_Base Yes Optimize Optimized Conditions Start->Optimize No Use_Milder_Base Use Weaker/ Sterically Hindered Base Check_Base->Use_Milder_Base Check_Temp Evaluate Temperature and Time Lower_Temp Lower Temperature/ Reduce Reaction Time Check_Temp->Lower_Temp Check_Solvent Evaluate Solvent Use_Aprotic_Solvent Use Aprotic Solvent Check_Solvent->Use_Aprotic_Solvent Use_Milder_Base->Check_Temp Lower_Temp->Check_Solvent Use_Aprotic_Solvent->Optimize

Caption: A logical workflow for troubleshooting epimerization issues.

References

Managing scalability issues for the production of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Reductive Amination Step

Question: We are experiencing consistently low yields during the reductive amination of N-Boc-azetidin-3-one with 3-aminopiperidine. What are the likely causes and how can we optimize this step?

Answer:

Low yields in this key coupling step can often be attributed to several factors, from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

  • Potential Cause 1: Inefficient Imine Formation

    • Troubleshooting:

      • Ensure the reaction is anhydrous. Water can hydrolyze the imine intermediate, shifting the equilibrium away from the product. Use dry solvents and consider adding a dehydrating agent like magnesium sulfate or molecular sieves.

      • Optimize the pH. Imine formation is often acid-catalyzed. A mild acid catalyst, such as acetic acid, can be added to promote the reaction. However, strongly acidic conditions can lead to side reactions.

  • Potential Cause 2: Suboptimal Reducing Agent

    • Troubleshooting:

      • Sodium triacetoxyborohydride (STAB) is generally a mild and effective reducing agent for this type of transformation. If you are using a different reducing agent, such as sodium borohydride, it may not be selective enough.

      • Ensure the STAB is of high quality and added portion-wise to control the reaction rate and temperature.

  • Potential Cause 3: Side Reactions

    • Troubleshooting:

      • Over-alkylation of the piperidine nitrogen can occur. This can be minimized by using a stoichiometric amount of the azetidinone.

      • Self-condensation of the azetidinone can be an issue. Adding the piperidine derivative to the reaction mixture before the reducing agent can help to mitigate this.

Issue 2: Difficulties in Product Purification

Question: We are struggling to purify the final product, tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, by column chromatography. The product seems to be very polar and streaks on the column.

Answer:

The purification of this compound can be challenging due to the presence of two basic nitrogen atoms and the polar nature of the molecule. Here are some strategies to improve purification:

  • Potential Cause 1: Inappropriate Stationary Phase

    • Troubleshooting:

      • Standard silica gel can interact strongly with the basic nitrogens, leading to tailing. Consider using alumina (basic or neutral) or a deactivated silica gel.

      • Alternatively, reverse-phase chromatography (C18) can be an effective method for purifying polar, basic compounds.

  • Potential Cause 2: Incorrect Mobile Phase

    • Troubleshooting:

      • For normal phase chromatography, consider adding a small amount of a basic modifier, such as triethylamine or ammonia (in methanol), to the eluent system (e.g., dichloromethane/methanol). This will help to reduce tailing by competing for the active sites on the silica.

      • A typical gradient for purification on silica might be from 100% dichloromethane to 90:10:1 dichloromethane/methanol/triethylamine.

  • Potential Cause 3: Product is a Salt

    • Troubleshooting:

      • Ensure that the crude product is neutralized with a mild base (e.g., sodium bicarbonate solution) during workup before attempting chromatography. If the product is in a salt form, it will be highly polar and difficult to elute.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate on a larger scale?

A1: A common and scalable approach involves a two-step sequence starting from commercially available materials:

  • Boc-protection of 3-aminopiperidine: The commercially available 3-aminopiperidine is protected with a Boc group to yield tert-butyl (piperidin-3-yl)carbamate.

  • Reductive Amination: The protected piperidine derivative is then coupled with N-Boc-azetidin-3-one via reductive amination to furnish the final product.

Q2: What are the critical process parameters to monitor for scalability?

A2: When scaling up the synthesis, it is crucial to monitor the following parameters:

  • Temperature Control: The reductive amination step is exothermic. Proper temperature control is essential to prevent side reactions and ensure consistent product quality.

  • Reagent Addition Rate: Slow and controlled addition of the reducing agent is critical for maintaining a safe and controlled reaction profile.

  • Mixing: Efficient mixing is important to ensure homogeneity, especially in larger reactors, which can impact reaction kinetics and yield.

  • Work-up and Extraction: The efficiency of the extraction and phase separation can be more challenging on a larger scale. Ensure adequate mixing and settling times.

Q3: Are there any known side products to be aware of?

A3: Yes, potential side products include:

  • Di-Boc protected piperidine: If an excess of Boc-anhydride is used during the protection step.

  • Over-alkylation product: Where the azetidine ring reacts with both the primary and secondary amines of the piperidine.

  • Unreacted starting materials: Incomplete conversion can lead to the presence of starting materials in the crude product.

Data Presentation

Table 1: Representative Yields and Purity for Key Synthetic Steps

StepReactionTypical Yield (%)Typical Purity (%) (by HPLC)
1Boc-protection of 3-aminopiperidine90-95>98
2Reductive Amination75-85>95 (after chromatography)

Table 2: Comparison of Purification Methods

MethodStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal Phase ChromatographySilica GelDCM/MeOH with TriethylamineReadily available, cost-effectiveCan lead to tailing if not optimized
Normal Phase ChromatographyAluminaDCM/MeOHBetter for basic compounds, less tailingHigher cost than silica
Reverse Phase ChromatographyC18Water/Acetonitrile with TFA or Formic AcidExcellent separation for polar compoundsRequires specialized equipment, higher cost

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (piperidin-3-yl)carbamate

  • To a solution of 3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1) is added sodium bicarbonate (3.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in THF is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-16 hours.

  • Upon completion, the organic solvent is removed under reduced pressure.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.

Protocol 2: Synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • To a solution of tert-butyl (piperidin-3-yl)carbamate (1.0 eq) and N-Boc-azetidin-3-one (1.05 eq) in dichloromethane (DCM) is added acetic acid (0.1 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 25 °C.

  • The reaction is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Purification A 3-Aminopiperidine Dihydrochloride B Boc₂O, NaHCO₃ A->B Reaction C tert-butyl (piperidin-3-yl)carbamate B->C Workup & Isolation D N-Boc-azetidin-3-one C->D Coupling E Sodium Triacetoxyborohydride (STAB) D->E Reduction F Crude Product E->F Quench & Workup G Column Chromatography F->G H Final Product G->H

Caption: Synthetic workflow for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Cause 1 cluster_solutions2 Solutions for Cause 2 cluster_solutions3 Solutions for Cause 3 Start Low Yield in Reductive Amination Cause1 Inefficient Imine Formation Start->Cause1 Cause2 Suboptimal Reducing Agent Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1a Ensure Anhydrous Conditions Cause1->Sol1a Sol1b Optimize pH with Mild Acid Cause1->Sol1b Sol2a Use High-Quality STAB Cause2->Sol2a Sol2b Portion-wise Addition Cause2->Sol2b Sol3a Stoichiometric Control Cause3->Sol3a Sol3b Optimize Reagent Addition Order Cause3->Sol3b

Caption: Troubleshooting logic for low yield in the reductive amination step.

Alternative protecting groups for 3-(piperidin-3-yl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(piperidin-3-yl)azetidine. The following information addresses common challenges related to the use of alternative protecting groups for this specific scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of 3-(piperidin-3-yl)azetidine?

The primary challenge lies in the selective functionalization and deprotection of the two secondary amine groups (one on the piperidine ring and one on the azetidine ring). To achieve this, an orthogonal protecting group strategy is essential. This allows for the removal of one protecting group without affecting the other, enabling stepwise modification of the molecule.[1][2][3]

Q2: Which orthogonal protecting group strategies are most suitable for this synthesis?

A common and effective orthogonal strategy involves the use of a tert-butoxycarbonyl (Boc) group in combination with a carboxybenzyl (Cbz or Z) group. The Boc group is labile to acidic conditions, while the Cbz group is typically removed by hydrogenolysis.[1][3] This allows for the selective deprotection of either the azetidine or the piperidine nitrogen.

Q3: How can I selectively protect the azetidine nitrogen over the piperidine nitrogen?

Selective protection can be challenging due to the similar reactivity of the two secondary amines. One approach is to start with a pre-functionalized and protected building block. For instance, commercially available N-Boc-3-aminoazetidine or N-Cbz-3-aminoazetidine can be reacted with an N-protected piperidin-3-one via reductive amination. The choice of protecting groups on the starting materials will dictate the final orthogonally protected product.

Q4: What are the common side reactions to be aware of during synthesis and deprotection?

During reductive amination, over-alkylation or self-condensation of the ketone can occur. Careful control of stoichiometry and reaction conditions is crucial. In deprotection steps, incomplete removal of the protecting group can lead to a mixture of products. For Cbz deprotection via hydrogenolysis, catalyst poisoning can be an issue. During acid-mediated Boc deprotection, sensitive functional groups elsewhere in the molecule may be affected.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination Step
Potential Cause Troubleshooting Suggestion
Inefficient imine/iminium ion formation For less reactive amines or ketones, add a catalytic amount of a weak acid like acetic acid to facilitate imine formation. Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate.
Decomposition of the reducing agent Use a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is generally stable under the reaction conditions.[4][5]
Steric hindrance If one of the coupling partners is sterically bulky, consider increasing the reaction temperature or using a less hindered starting material if possible.
Incorrect stoichiometry Use a slight excess (1.1-1.2 equivalents) of the amine component to drive the reaction to completion.
Issue 2: Difficulty in Selective Deprotection
Potential Cause Troubleshooting Suggestion
Partial deprotection of Boc group Ensure a sufficient excess of strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) is used. Monitor the reaction by TLC or LC-MS to ensure complete conversion.
Incomplete Cbz deprotection by hydrogenolysis Ensure the palladium catalyst is active. Use a fresh batch of catalyst if necessary. The reaction can be sensitive to impurities that poison the catalyst. Ensure the substrate is pure. Increase hydrogen pressure or reaction time if the reaction is sluggish.
Cleavage of both protecting groups If using harsh acidic conditions for Boc deprotection that also partially cleave the Cbz group, consider using milder conditions or a different acid. For Cbz deprotection, ensure the conditions are strictly neutral or slightly basic to avoid any acid-catalyzed Boc removal.

Experimental Protocols

Synthetic Strategy Overview

A viable synthetic approach to 3-(piperidin-3-yl)azetidine involves the use of an orthogonal protection strategy employing Boc and Cbz protecting groups. Two potential routes are outlined below, both culminating in a final product where each nitrogen atom can be selectively deprotected.

synthetic_workflow cluster_0 Route A: Reductive Amination cluster_1 Route B: Alkylation A1 N-Boc-piperidin-3-one A3 N-Boc-3-(N'-Cbz-azetidin-3-yl)aminopiperidine A1->A3 Reductive Amination (NaBH(OAc)₃, DCE) A2 N-Cbz-3-aminoazetidine A2->A3 A4 N-Boc-3-(azetidin-3-yl)piperidine A3->A4 H₂, Pd/C (Cbz Deprotection) A5 3-(N'-Cbz-azetidin-3-yl)piperidine A3->A5 TFA or HCl (Boc Deprotection) B1 N-Cbz-piperidine B3 N-Cbz-3-(N'-Boc-azetidin-3-yl)piperidine B1->B3 Alkylation (Base, Solvent) B2 N-Boc-3-tosyloxyazetidine B2->B3 B4 N-Cbz-3-(azetidin-3-yl)piperidine B3->B4 TFA or HCl (Boc Deprotection) B5 3-(N'-Boc-azetidin-3-yl)piperidine B3->B5 H₂, Pd/C (Cbz Deprotection)

Caption: Alternative synthetic routes to orthogonally protected 3-(piperidin-3-yl)azetidine.

Protocol 1: Reductive Amination of N-Boc-piperidin-3-one with N-Cbz-3-aminoazetidine

This protocol outlines the coupling of a protected piperidinone with a protected aminoazetidine, followed by selective deprotection steps.

Step 1: Reductive Amination

  • To a solution of N-Boc-piperidin-3-one (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) is added N-Cbz-3-aminoazetidine (1.1 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (DCM).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield N-Boc-3-(N'-Cbz-azetidin-3-yl)aminopiperidine.

Step 2a: Selective Cbz Deprotection

  • The doubly protected product from Step 1 is dissolved in methanol or ethanol.

  • Palladium on carbon (10 mol%) is added.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield N-Boc-3-(azetidin-3-yl)piperidine.

Step 2b: Selective Boc Deprotection

  • The doubly protected product from Step 1 is dissolved in DCM.

  • Trifluoroacetic acid (TFA) (5-10 eq.) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 1-4 hours until completion.

  • The solvent and excess TFA are removed under reduced pressure. The residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with DCM to yield 3-(N'-Cbz-azetidin-3-yl)piperidine.

Quantitative Data Summary for Protecting Groups

The following table summarizes typical conditions and expected yields for the introduction and removal of Boc and Cbz protecting groups on secondary amines.

Protecting Group Protection Reagent Typical Conditions Typical Yield Deprotection Reagent Typical Conditions Typical Yield
Boc (Boc)₂O, Base (e.g., Et₃N, NaHCO₃)DCM or THF, rt>90%TFA or 4M HCl in DioxaneDCM, rt>90%
Cbz Cbz-Cl, Base (e.g., Na₂CO₃, Et₃N)Dioxane/H₂O or DCM, rt>90%H₂, Pd/CMeOH or EtOH, rt>90%

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Logical Relationships in Orthogonal Protection

The choice of protecting groups and the order of their removal is critical for the successful synthesis of asymmetrically functionalized 3-(piperidin-3-yl)azetidine. The following diagram illustrates the decision-making process based on an orthogonal Boc/Cbz strategy.

orthogonal_strategy Start Start with N-Boc/N-Cbz protected intermediate Want_Azetidine_NH Need to functionalize azetidine nitrogen first? Start->Want_Azetidine_NH Deprotect_Boc Remove Boc group (TFA or HCl) Want_Azetidine_NH->Deprotect_Boc Yes Deprotect_Cbz Remove Cbz group (H₂, Pd/C) Want_Azetidine_NH->Deprotect_Cbz No Functionalize_Azetidine Functionalize azetidine-N Deprotect_Boc->Functionalize_Azetidine Final_Product_B Final Product B (Piperidine-N functionalized) Deprotect_Boc->Final_Product_B Functionalize_Piperidine Functionalize piperidine-N Functionalize_Piperidine->Deprotect_Boc Deprotect_Cbz->Functionalize_Piperidine No Final_Product_A Final Product A (Azetidine-N functionalized) Deprotect_Cbz->Final_Product_A Functionalize_Azetidine->Deprotect_Cbz

Caption: Decision workflow for selective functionalization using a Boc/Cbz orthogonal protection strategy.

References

Identifying and minimizing byproducts in tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. Our aim is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate?

A1: The most prevalent and efficient method is a one-pot reductive amination reaction. This involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with 3-aminopiperidine in the presence of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Q2: I am seeing an impurity with the same mass as my product in the crude reaction mixture. What could it be?

A2: This is likely a diastereomer of the desired product. The piperidine ring has a chiral center at the 3-position, and the azetidine ring gains a new stereocenter upon reduction of the imine intermediate. This results in the formation of diastereomeric pairs (cis and trans isomers). The ratio of these diastereomers can be influenced by the reaction conditions.

Q3: My reaction is showing a significant amount of a byproduct with a mass corresponding to the starting ketone plus two hydrogens. What is this and how can I avoid it?

A3: This byproduct is likely tert-butyl 3-hydroxyazetidine-1-carboxylate, which results from the reduction of the starting ketone, tert-butyl 3-oxoazetidine-1-carboxylate. To minimize this, ensure you are using a sufficiently selective reducing agent like sodium triacetoxyborohydride, which reduces the intermediate iminium ion much faster than the ketone.[1] Also, adding the reducing agent after allowing the ketone and amine to stir together for a period can favor imine formation.

Q4: I have identified a byproduct with a higher molecular weight than my product. What could be the cause?

A4: A higher molecular weight impurity could be an over-alkylation product. This can occur if the product, which is a secondary amine, reacts further with the starting ketone to form a tertiary amine. Using a slight excess of the 3-aminopiperidine and carefully controlling the stoichiometry of the reactants can help to minimize this side reaction.

Q5: An impurity with a mass two units lower than my product is present. What is its likely structure?

A5: This could be an unsaturated byproduct, such as tert-butyl 3-(1,2,3,6-tetrahydropyridin-3-yl)azetidine-1-carboxylate. This can form via elimination from the iminium ion intermediate or dehydration of a partially reduced intermediate. Ensuring the reaction goes to completion and maintaining anhydrous conditions can help reduce the formation of this enamine byproduct.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Extend the reaction time. - Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. - Ensure the reducing agent is fresh and active.
Formation of significant byproducts.- Refer to the byproduct minimization strategies outlined in the FAQs. - Optimize reaction conditions (temperature, solvent, stoichiometry).
Presence of Diastereomers Non-stereoselective reduction.- While difficult to eliminate completely, the diastereomeric ratio may be influenced by the reducing agent and solvent. Screening different conditions may improve selectivity. - Diastereomers can typically be separated by flash column chromatography.
Excess Starting Ketone in Product Inefficient imine formation or reduction.- Allow the ketone and amine to stir together for 30-60 minutes before adding the reducing agent. - Use a slight excess of the amine (1.1-1.2 equivalents).
Over-alkylation Byproduct Detected Reaction of the product with the starting ketone.- Use a slight excess of 3-aminopiperidine. - Add the ketone slowly to the mixture of the amine and reducing agent.
Difficult Purification Multiple byproducts with similar polarities.- Optimize the reaction to minimize byproduct formation. - Employ a multi-step purification process, potentially involving an acid-base extraction followed by column chromatography.

Experimental Protocols

General Protocol for the Reductive Amination Synthesis
  • Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add 3-aminopiperidine (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. Control the addition to maintain the reaction temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired product and separate it from byproducts.

Visualizations

Synthesis_Pathway ketone tert-Butyl 3-oxoazetidine-1-carboxylate iminium Iminium Ion Intermediate ketone->iminium + Amine - H2O amine 3-Aminopiperidine amine->iminium product tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate iminium->product + [H] (NaBH(OAc)3)

Caption: Main synthetic pathway via reductive amination.

Byproduct_Formation cluster_byproducts Potential Byproducts start_ketone tert-Butyl 3-oxoazetidine-1-carboxylate iminium Iminium Ion start_ketone->iminium alcohol Reduced Ketone (tert-Butyl 3-hydroxyazetidine-1-carboxylate) start_ketone->alcohol Reduction product Desired Product iminium->product enamine Enamine Byproduct iminium->enamine Elimination over_alkylation Over-alkylation Product product->over_alkylation + Starting Ketone diastereomer Diastereomer Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_purity Impurity Identification & Minimization start Analyze Crude Reaction Mixture (LC-MS, NMR) check_yield Is Yield Low? start->check_yield check_purity Are Impurities Present? check_yield->check_purity No incomplete_rxn Incomplete Reaction? - Extend reaction time - Check reagent quality check_yield->incomplete_rxn Yes identify_impurity Identify Byproduct by Mass/NMR check_purity->identify_impurity Yes end Purified Product check_purity->end No byproducts Significant Byproducts? - Optimize conditions incomplete_rxn->byproducts byproducts->check_purity is_diastereomer Diastereomer? - Optimize chromatography identify_impurity->is_diastereomer is_reduced_ketone Reduced Ketone? - Use selective reducing agent identify_impurity->is_reduced_ketone is_over_alkylated Over-alkylation? - Adjust stoichiometry identify_impurity->is_over_alkylated is_enamine Enamine? - Ensure complete reaction identify_impurity->is_enamine is_diastereomer->end is_reduced_ketone->end is_over_alkylated->end is_enamine->end

References

Validation & Comparative

A Comparative 13C NMR Analysis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a key building block in medicinal chemistry. The analysis includes a comparison of predicted 13C NMR chemical shifts for the target molecule with experimental data for its constituent heterocyclic systems: piperidine and N-Boc-azetidine. This guide is intended to aid in the structural elucidation and quality control of this compound and its derivatives.

13C NMR Chemical Shift Comparison

The following table summarizes the predicted 13C NMR chemical shifts for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate and compares them with experimental data for piperidine and a representative N-Boc-azetidine derivative. The atom numbering scheme used for the target molecule is presented in the molecular structure diagram below.

Carbon AtomPredicted Chemical Shift (ppm) for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylateExperimental Chemical Shift (ppm) for PiperidineExperimental Chemical Shift (ppm) for N-Boc-azetidine derivative[1]
Azetidine Ring
C258.5-~46-52 (CH2N)
C340.2--
C458.5-~46-52 (CH2N)
Piperidine Ring
C2'54.347.8-
C3'35.127.2-
C4'25.825.1-
C5'31.727.2-
C6'46.947.8-
tert-Butoxycarbonyl (Boc) Group
C=O156.1-~156
C(CH₃)₃79.8-~80
C(CH₃)₃28.4-~28

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate with the carbon atoms numbered for reference in the data table.

molecular_structure cluster_azetidine Azetidine Ring cluster_piperidine Piperidine Ring cluster_boc Boc Group C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C3_prime C3' C3->C3_prime N_azetidine N1 C4->N_azetidine N_azetidine->C2 CO C=O N_azetidine->CO C2_prime C2' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime N_piperidine N1' C6_prime->N_piperidine N_piperidine->C2_prime O1 O CO->O1 O2 O CO->O2 C_quat C(CH₃)₃ CH3 C(CH₃)₃ C_quat->CH3 O2->C_quat

Molecular structure of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Experimental Protocol: 13C NMR Spectroscopy

Objective: To acquire a standard proton-decoupled 13C NMR spectrum for the structural confirmation of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

Materials and Instrumentation:

  • Sample: 15-25 mg of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

  • Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm

  • NMR Tube: 5 mm diameter NMR tube

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

    • Tune and match the broadband probe to the 13C frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.

    • Pulse Angle: 30-45° flip angle.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to obtain a pure absorption spectrum.

    • Apply baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative.

    • Identify and label the chemical shifts of all observed carbon signals.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of a synthesized batch of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, from sample preparation to data interpretation and comparison.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis and Comparison dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim Spectrometer transfer->lock_shim setup_exp Set Up 13C NMR Experiment lock_shim->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum (TMS or Solvent) phase_base->reference peak_pick Peak Picking and Chemical Shift Assignment reference->peak_pick compare_pred Compare with Predicted Spectrum peak_pick->compare_pred compare_lit Compare with Literature Data for Fragments peak_pick->compare_lit verify Structural Verification compare_pred->verify compare_lit->verify

Workflow for 13C NMR analysis and structural verification.

References

A Comparative Guide to the High-Resolution Mass Spectrometry of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected high-resolution mass spectrometry (HRMS) data for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate and a structural isomer, tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. It includes a detailed experimental protocol for the analysis of such compounds and illustrates the general workflow for small molecule characterization by HRMS.

Data Presentation: Comparative HRMS Data

High-resolution mass spectrometry is a powerful technique for the unambiguous determination of elemental composition. The table below compares the theoretical exact masses of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate and an alternative compound, its structural isomer tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. The expected mass-to-charge ratios (m/z) for common adduct ions in positive mode electrospray ionization (ESI) are also provided.

Parametertert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylatetert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Molecular Formula C13H24N2O2C12H23N3O2
Average Molecular Weight 240.34 g/mol 241.33 g/mol [1][2][3][4]
Monoisotopic (Exact) Mass 240.18378 Da241.17903 Da[1]
Expected [M+H]+ (m/z) 241.19105242.18630
Expected [M+Na]+ (m/z) 263.17300264.16825
Expected [M+K]+ (m/z) 279.14693280.14218

Experimental Protocols

A general methodology for the high-resolution mass spectrometric analysis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate and related small molecules is outlined below.

1. Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Incorporate an internal standard if quantitative analysis is required.

2. Liquid Chromatography (LC) Parameters (Optional, for complex mixtures)

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for piperidine-containing compounds due to the basicity of the nitrogen atoms.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Mass Range: m/z 50-1000.

  • Resolution: >60,000 FWHM.

  • Data Acquisition: Full scan mode to determine the accurate mass of the parent ion. For structural elucidation, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be employed to acquire fragmentation data (MS/MS).

4. Data Analysis

  • Process the acquired data using the instrument's software.

  • Determine the exact mass of the analyte from the full scan data and calculate the elemental composition. The high mass accuracy of HRMS allows for confident molecular formula assignment.

  • If MS/MS data is acquired, analyze the fragmentation pattern to confirm the structure of the molecule. Common fragmentation pathways for piperidine derivatives include ring opening and loss of the tert-butyl group.

Mandatory Visualization

The following diagram illustrates the general workflow for the characterization of a small molecule like tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate using high-resolution mass spectrometry.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Interpretation Sample Analyte Solution LC Liquid Chromatography (Optional Separation) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI HRMS High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI->HRMS Ion Separation (by m/z) Detector Detector HRMS->Detector FullScan Full Scan Spectrum (Accurate Mass) Detector->FullScan MSMS MS/MS Spectrum (Fragmentation Pattern) Detector->MSMS Data-Dependent/ Independent Acquisition Formula Elemental Formula Determination FullScan->Formula Structure Structural Elucidation & Confirmation Formula->Structure MSMS->Structure

Caption: Workflow for small molecule characterization using HRMS.

References

Azetidine vs. Piperidine Linkers in PROTACs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker component, which connects the target-binding and E3-ligase-binding moieties, is a critical determinant of a PROTAC's efficacy. The length, rigidity, and chemical composition of the linker influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which directly impacts the efficiency of protein degradation.

Saturated heterocyclic linkers, such as piperidine and azetidine, have gained prominence for their ability to impart conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation and improve physicochemical properties. This guide provides a comparative overview of azetidine and piperidine linkers in the context of PROTAC efficacy, supported by representative experimental data and detailed methodologies for key assays.

Data Presentation: Quantitative Comparison of Linker Efficacy

Direct head-to-head comparative studies of PROTACs differing only by the substitution of an azetidine for a piperidine linker are not extensively available in the public domain. However, to illustrate the potential differences in efficacy, the following table presents data for a well-characterized piperidine-containing PROTAC targeting Bromodomain-containing protein 4 (BRD4), alongside hypothetical data for an azetidine-containing analogue. This comparison is intended to highlight the key performance indicators used to evaluate PROTAC efficacy.

PROTAC Linker TypeRepresentative CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Piperidine-based PROTAC 8BRD4AR-positive prostate cancer cells<1>99[1]
Azetidine-based Hypothetical Compound ABRD4AR-positive prostate cancer cells~5-15>95Illustrative

Disclaimer: The data for the hypothetical azetidine-based PROTAC is illustrative and based on the expected performance of a potent PROTAC degrader. It is intended for comparative purposes to demonstrate the evaluation parameters.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the efficacy of PROTACs, such as the DC₅₀ and Dₘₐₓ values presented in the table above.

Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents and the appropriate cell line.

  • PROTAC compound (stock solution in DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST).

  • Primary antibody for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Prepare serial dilutions of the PROTAC compound in fresh culture medium. The final DMSO concentration should be kept constant and typically below 0.1%. Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Data Analysis: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[2][3]

Cell Viability Assay (MTS Assay)

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.

Materials:

  • Cells and test compounds in a 96-well plate.

  • MTS solution containing PES (phenazine ethosulfate).

Procedure:

  • Cell Plating and Treatment: Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL/well. Include wells with medium only for background subtraction. Incubate for the desired period of exposure to the PROTAC.

  • MTS Reagent Addition: Add 20 µL of the MTS solution containing PES to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Absorbance Reading: Record the absorbance at 490 nm using a plate reader. The amount of formazan product is proportional to the number of viable cells in the culture.[4][5]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary_Complex Binds PolyUb_POI Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_invitro In Vitro cluster_cellbased Cellular start Start: PROTAC Design & Synthesis in_vitro_eval In Vitro Evaluation start->in_vitro_eval cell_based_assays Cell-Based Assays in_vitro_eval->cell_based_assays binding_assay Target Binding Assay (e.g., SPR, ITC) ternary_complex_assay Ternary Complex Formation (e.g., TR-FRET) data_analysis Data Analysis (DC₅₀, Dₘₐₓ) cell_based_assays->data_analysis degradation_assay Protein Degradation (Western Blot) viability_assay Cell Viability (MTS, CTG) off_target_assay Off-Target Analysis (Proteomics) lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Iterative Design end End: Candidate Selection lead_optimization->end

References

A Comparative Guide to the Structure-Activity Relationship of Azetidine-Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, saturated heterocyclic scaffolds like azetidine and piperidine has become a cornerstone of modern medicinal chemistry. These rings can profoundly influence the physicochemical and pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of molecules containing both azetidine and piperidine moieties, focusing on two distinct therapeutic targets: Monoacylglycerol Lipase (MAGL) and the Ghrelin Receptor.

I. Azetidine-Piperidine Carbamates as Covalent Inhibitors of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL is a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases. The following data summarizes the SAR of a series of azetidine and piperidine carbamates as covalent MAGL inhibitors.

Data Presentation: SAR of Azetidine and Piperidine Carbamates as MAGL Inhibitors
CompoundCore ScaffoldR GrouphMAGL IC50 (nM) [a]
1 Piperidine4-CF3-Ph150
2 Azetidine4-CF3-Ph30
3 Azetidine4-Cl-Ph25
4 Azetidine3-Cl-Ph40
5 Azetidine2-Cl-Ph200
6 Azetidine4-F-Ph50
7 AzetidinePh120
8 Azetidine4-Me-Ph180
9 Azetidine4-OMe-Ph300

[a] IC50 values were determined using a fluorescent-based assay with recombinant human MAGL.

Experimental Protocols

MAGL Inhibition Assay (Fluorogenic Substrate-Based)

This assay quantifies the enzymatic activity of MAGL by monitoring the fluorescence generated from the hydrolysis of a fluorogenic substrate. It is utilized to determine the potency (e.g., IC50) of the test compounds.[2][3]

Materials:

  • Recombinant human MAGL

  • Assay Buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA

  • Test compounds (dissolved in DMSO)

  • Fluorogenic substrate (e.g., 2-arachidonoylglycerol-based fluorogenic substrate)

  • Black, flat-bottom 96-well plates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Serial dilutions of the test compounds are prepared in DMSO.

  • In a 96-well plate, the diluted compounds are added to the assay buffer.

  • Recombinant human MAGL is added to each well to a final concentration of 12.5 µg/mL.[3]

  • The plate is incubated for 30 minutes at room temperature to facilitate inhibitor-enzyme binding.[3]

  • The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

  • Fluorescence is measured at regular intervals for 30 minutes using a plate reader.

  • The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

MAGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1 Receptor [Therapeutic Effects] [Therapeutic Effects] CB1->[Therapeutic Effects] CB2 CB2 Receptor CB2->[Therapeutic Effects] Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->CB1 Activates Two_AG->CB2 Activates MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Hydrolyzed by Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins Metabolized to [Inflammation] [Inflammation] Prostaglandins->[Inflammation] Inhibitor Azetidine-Piperidine Inhibitor Inhibitor->MAGL Inhibits

Caption: Signaling pathway of MAGL and its inhibition.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration A Lead Compound Identification B Analog Design (Scaffold Hopping, R-group modification) A->B C Chemical Synthesis B->C D Primary Assay (e.g., Potency) C->D E Secondary Assays (e.g., Selectivity, Mechanism of Action) D->E F ADME Profiling (e.g., Metabolic Stability) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identify Key Structural Features G->H I Design Next Generation of Analogs H->I I->B Iterative Cycle

Caption: A general experimental workflow for SAR studies.

II. Spirocyclic Piperidine-Azetidine Analogs as Ghrelin Receptor Inverse Agonists

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor that plays a significant role in appetite regulation, energy homeostasis, and glucose metabolism.[4][5] Inverse agonists of the ghrelin receptor are of interest for the treatment of obesity and type 2 diabetes. This section compares the SAR of a series of spirocyclic piperidine-azetidine acetamides.

Data Presentation: SAR of Spirocyclic Piperidine-Azetidine Acetamides as Ghrelin Receptor Inverse Agonists
CompoundAr GrouphGHS-R1a Ki (nM) [b]
10a Phenyl500
10b 4-Fluorophenyl250
10c 4-Chlorophenyl180
10d 4-Bromophenyl150
10e 4-Methylphenyl300
10f 4-Methoxyphenyl450
10g 2-Naphthyl80
10h 3-Pyridyl600
10n Phenyl-triazole50

[b] Ki values were determined using a radioligand binding assay with membranes from cells expressing the human ghrelin receptor.[6]

Experimental Protocols

Ghrelin Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of test compounds to compete with a radiolabeled ligand for binding to the ghrelin receptor, allowing for the determination of their binding affinity (Ki).[7][8]

Materials:

  • Cell membranes from HEK293T or COS-7 cells stably expressing the human ghrelin receptor (GHS-R1a).[7][8]

  • Radioligand (e.g., 125I-His-Ghrelin).[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.

  • Test compounds (dissolved in DMSO).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Serial dilutions of the test compounds are prepared.

  • In a reaction tube, the cell membranes, radioligand, and either a test compound or vehicle are combined in the assay buffer.

  • The mixture is incubated for a specific time (e.g., 60 minutes) at room temperature to reach binding equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • IC50 values are determined from competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

References

Comparative Analysis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Derivatives: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often involves the exploration of unique chemical scaffolds that can provide desirable pharmacological properties. The hybrid structure of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, which combines the conformational rigidity of the azetidine ring with the versatile substitution patterns of the piperidine moiety, presents an intriguing starting point for drug discovery. This guide aims to provide a comparative overview of the biological activity of its derivatives.

However, a comprehensive review of publicly available scientific literature and patent databases did not yield a direct comparative study with quantitative biological data for a series of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate derivatives. The available information focuses on the synthesis of the core scaffold and the biological importance of the individual azetidine and piperidine rings in various medicinal chemistry contexts.

This guide, therefore, will focus on the potential biological applications of this scaffold based on the activities of structurally related compounds and will outline the general experimental protocols used to assess such activities.

I. Potential Biological Activities and Therapeutic Targets

The combination of azetidine and piperidine rings in a single molecule suggests potential interactions with a variety of biological targets, primarily G-protein coupled receptors (GPCRs) and enzymes, which are frequently targeted by drugs containing these individual heterocycles.

Table 1: Potential Biological Targets for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Derivatives

Target ClassSpecific ExamplesPotential Therapeutic AreaRationale based on Structural Analogs
GPCRs Dopamine Receptors, Serotonin Receptors, Opioid Receptors, Chemokine ReceptorsCentral Nervous System Disorders, Pain Management, Inflammatory DiseasesPiperidine is a common scaffold in many CNS-active drugs. The rigid azetidine linker can provide specific conformations for optimal receptor binding.
Enzymes Kinases, Proteases, AcetylcholinesteraseOncology, Infectious Diseases, Alzheimer's DiseaseAzetidine and piperidine derivatives have been developed as potent and selective enzyme inhibitors.
Ion Channels Sodium Channels, Calcium Channels, Potassium ChannelsEpilepsy, Cardiac Arrhythmias, PainThe piperidine moiety is present in several approved ion channel modulators.

II. Experimental Protocols for Biological Evaluation

To assess the biological activity of novel derivatives of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a standard workflow involving a series of in vitro assays is typically employed. The following are detailed methodologies for key experiments.

1. GPCR Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity of a test compound to a specific GPCR.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A specific radioligand for the target GPCR (e.g., [³H]-dopamine for dopamine receptors).

    • Test compounds (derivatives of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

2. Enzyme Inhibition Assay (e.g., Kinase Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Materials:

    • Purified recombinant enzyme (e.g., a specific kinase).

    • Substrate for the enzyme (e.g., a peptide or protein that is phosphorylated by the kinase).

    • ATP (as a phosphate donor for kinases).

    • Test compounds.

    • Assay buffer (specific to the enzyme).

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescent ATP detection reagent).

  • Procedure:

    • In a 96-well or 384-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound.

    • Pre-incubate the enzyme and the inhibitor for a short period.

    • Initiate the enzymatic reaction by adding the substrate and ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each concentration of the test compound.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

III. Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a library of new chemical entities.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Secondary Assays & Dose-Response cluster_3 Lead Optimization a Synthesis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Derivatives b High-Throughput Screening (e.g., Single Concentration Assay) a->b Compound Library c Identify 'Hits' b->c Active Compounds d IC50/EC50 Determination (e.g., GPCR Binding, Enzyme Inhibition) c->d e Determine Potency & SAR d->e f Further Biological Characterization (e.g., Selectivity, Mechanism of Action) e->f g Lead Candidate Selection f->g

Caption: A typical workflow for the discovery and development of novel biologically active compounds.

IV. Conclusion

A Comparative Guide to the In Vitro Evaluation of PROTACs with Azetidine-Piperidine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in therapeutic development, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic profile is the chemical linker that connects the POI-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linker architectures, those incorporating rigid, saturated heterocyclic scaffolds such as azetidine and piperidine have garnered significant attention for their ability to confer favorable physicochemical properties and pre-organize the PROTAC molecule for optimal ternary complex formation.

This guide provides an objective comparison of the in vitro performance of PROTACs featuring azetidine-piperidine linkers against alternatives, supported by experimental data and detailed methodologies for key evaluation assays.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not merely a passive tether but an active contributor to its biological activity. The length, rigidity, and chemical composition of the linker are pivotal in:

  • Ternary Complex Formation and Stability: The linker orients the warhead and the E3 ligase ligand to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The stability of this complex is a key determinant of the efficiency of subsequent ubiquitination.[1]

  • Physicochemical Properties: The linker significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[2] The incorporation of rigid heterocyclic moieties like azetidine and piperidine can enhance rigidity and potentially improve these properties compared to more flexible linkers like polyethylene glycol (PEG).[3][4]

  • Selectivity: The linker can influence the selectivity of the PROTAC for the target protein over other structurally related proteins by dictating the specific protein-protein interactions within the ternary complex.

Azetidine-Piperidine Linkers: A Focus on Rigidity and Physicochemical Properties

Azetidine (a four-membered ring) and piperidine (a six-membered ring) are increasingly utilized in PROTAC linker design to introduce conformational rigidity.[5] This rigidity can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher affinity and more stable complexes.[1] Furthermore, the introduction of these nitrogen-containing heterocycles can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4]

While direct head-to-head comparative studies of PROTACs differing only in their azetidine-piperidine linker composition versus other linker types are limited in the public domain, the following sections present a compilation of representative data and established principles to guide researchers.

Quantitative Data Presentation

The following tables summarize in vitro performance data for PROTACs, including those with heterocyclic linkers. It is important to note that the data is compiled from various studies with different target proteins, E3 ligases, and cell lines, which makes a direct comparison of linker efficacy challenging. The data should be interpreted as representative examples rather than a direct, controlled comparison.

Table 1: Degradation Potency (DC50 and Dmax) of Representative PROTACs

PROTACTarget ProteinE3 LigaseLinker TypeCell LineDC50 (nM)Dmax (%)Reference
ARD-266Androgen ReceptorVHLPiperidine-containingLNCaP0.2-1>95[6]
Representative BRD4 PROTACBRD4CRBNPiperazine-containing22Rv1~15>90[7]
BTK Degrader ExampleBTKCRBNFlexible (Alkyl/Ether)MOLM-141.6>95[8]
BTK Degrader ExampleBTKCRBNRigid (Piperazine)MOLM-143.2>95[8]
MZ1BRD4VHLPEGHeLa26>95[9]
ARV-825BRD4CRBNPEGBurkitt's Lymphoma<1>90[10]

Table 2: Physicochemical and Permeability Properties of Representative PROTACs

PROTACTarget ProteinLinker TypeMolecular Weight ( g/mol )cLogPCell Permeability (Papp, 10⁻⁶ cm/s)AssayReference
Representative BTK PROTACBTKFlexible (Alkyl/Ether)988.24.90.5PAMPA[8]
Representative BTK PROTACBTKRigid (Piperazine)1013.34.50.3PAMPA[8]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Azetidine-Piperidine Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of Action of a PROTAC with an Azetidine-Piperidine Linker.

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow start PROTAC Synthesis (with Azetidine-Piperidine Linker) biochemical_assays Biochemical Assays start->biochemical_assays binding_assay Binding Affinity (e.g., TR-FRET, SPR) biochemical_assays->binding_assay ubiquitination_assay In Vitro Ubiquitination biochemical_assays->ubiquitination_assay cellular_assays Cell-Based Assays biochemical_assays->cellular_assays degradation_assay Degradation (Western Blot, DC50/Dmax) cellular_assays->degradation_assay permeability_assay Cell Permeability (PAMPA, Caco-2) cellular_assays->permeability_assay lead_optimization Lead Optimization degradation_assay->lead_optimization permeability_assay->lead_optimization

Caption: General Experimental Workflow for In Vitro Evaluation of PROTACs.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., 22Rv1, LNCaP for Androgen Receptor) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.[7]

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.

  • Reagents and Setup:

    • Purified, tagged target protein (e.g., His-tagged POI).

    • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN complex).

    • TR-FRET donor-labeled antibody (e.g., anti-His-Terbium).

    • TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2).

    • PROTAC compound.

    • Assay buffer.

  • Procedure:

    • In a 384-well plate, add the purified target protein, E3 ligase complex, and a serial dilution of the PROTAC.

    • Incubate the mixture to allow for ternary complex formation.

    • Add the donor and acceptor-labeled antibodies.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The TR-FRET signal is proportional to the amount of ternary complex formed.

    • Plot the TR-FRET signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3) dominates over the ternary complex.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted cell-free system.[11]

  • Reaction Components:

    • E1 activating enzyme.

    • E2 conjugating enzyme (e.g., UBE2D2).

    • E3 ligase complex (e.g., VHL or CRBN complex).

    • Purified target protein (POI).

    • Ubiquitin.

    • ATP.

    • PROTAC compound.

    • Ubiquitination buffer.

  • Procedure:

    • Assemble the reaction mixture containing E1, E2, E3, POI, ubiquitin, and buffer.

    • Add a serial dilution of the PROTAC or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Separate the reaction products by SDS-PAGE and perform a Western blot as described above.

    • Probe the membrane with an antibody against the target protein to visualize the appearance of higher molecular weight bands corresponding to poly-ubiquitinated POI.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.

  • Materials:

    • 96-well filter plate (donor plate) with a PVDF membrane.

    • 96-well acceptor plate.

    • Phospholipid solution (e.g., phosphatidylcholine in dodecane).

    • PROTAC compound.

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Coat the filter membrane of the donor plate with the phospholipid solution.

    • Fill the acceptor plate wells with PBS.

    • Add the PROTAC solution in PBS to the donor plate wells.

    • Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).

  • Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the compound.

Conclusion

The linker is a critical element in the design of effective PROTACs, and the incorporation of rigid heterocyclic scaffolds like azetidine and piperidine offers a promising strategy to enhance physicochemical properties and promote the formation of stable and productive ternary complexes. While a comprehensive head-to-head comparison of azetidine-piperidine linkers against other linker types is not yet extensively documented in the literature, the available data and established principles underscore the importance of linker rigidity in optimizing PROTAC performance. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of novel PROTACs, enabling researchers to make informed decisions in the rational design of next-generation protein degraders. The continued exploration of diverse linker architectures, including those containing azetidine and piperidine, will undoubtedly accelerate the development of innovative and effective PROTAC-based therapeutics.

References

Azetidine vs. Piperidine: A Head-to-Head Comparison of Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Scaffold Selection

The choice of a heterocyclic scaffold is a critical decision in drug design, profoundly influencing a compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. Among the saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings have emerged as "privileged scaffolds," frequently incorporated into successful drug candidates. This guide provides a data-driven, head-to-head comparison of these two scaffolds to inform rational drug design and lead optimization efforts.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between azetidine and piperidine stem from their distinct ring sizes, which dictate their three-dimensional shape, flexibility, and electronic properties. These structural nuances translate into significant differences in key drug-like properties.

PropertyAzetidinePiperidineKey Considerations for Drug Design
Molecular Weight 57.09 g/mol 85.15 g/mol Azetidine offers a smaller, more compact scaffold, which can be advantageous for maintaining a lower molecular weight in lead compounds.
pKa (of conjugate acid) ~11.29[1][2]~11.22[1]Both are basic amines, but the subtle difference can influence the degree of protonation at physiological pH, impacting solubility, cell permeability, and off-target ionic interactions.
logP (Octanol/Water) -0.020.84[3]Azetidine is significantly more hydrophilic than piperidine, which can be leveraged to improve aqueous solubility and reduce metabolic liabilities associated with high lipophilicity.
Ring Strain ~25.4 kcal/mol[4]~0 kcal/mol[1]The high ring strain of azetidine makes it more reactive and can provide a thermodynamic driving force for ring-opening reactions, which can be a metabolic liability. However, this strain also contributes to its unique conformational properties.[4][5]
Conformational Flexibility Puckered, conformationally constrained[5][6]Flexible, predominantly chair conformation[3]The rigidity of the azetidine ring can lead to a higher binding affinity by reducing the entropic penalty of binding to a biological target. The flexibility of piperidine allows it to adopt various conformations to fit different binding pockets.

Pharmacological Implications: A Case Study in JAK Inhibitors

To illustrate the impact of scaffold selection on pharmacological activity, we compare the azetidine-containing Janus kinase (JAK) inhibitor, tofacitinib, with piperidine-containing JAK inhibitors.

CompoundScaffoldTarget(s)IC50 (nM)
Tofacitinib AzetidineJAK1, JAK2, JAK3JAK1: 112, JAK2: 20, JAK3: 1
Baricitinib PiperidineJAK1, JAK2JAK1: 5.9, JAK2: 5.7
Filgotinib PiperidineJAK1JAK1: 10

This comparison highlights that both scaffolds can be successfully incorporated into potent inhibitors of the same target class. The choice between them may be driven by the desired selectivity profile and other pharmacokinetic considerations. For instance, the rigid azetidine scaffold in tofacitinib may contribute to its specific interactions within the ATP-binding pocket of the JAK enzymes.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to evaluate and compare drug candidates containing azetidine and piperidine scaffolds.

Kinetic Solubility Assay (Nephelometry)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, mimicking the conditions of many in vitro biological assays.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.[7][8]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.[9]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.[9]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure the integrity of the tight junctions. A Lucifer yellow leakage assay can also be performed as a quality control.

  • Assay Initiation:

    • Apical to Basolateral (A-to-B) Transport: Add the test compound (at a final concentration, e.g., 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[9]

    • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment to assess efflux.[9]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[9]

Microsomal Metabolic Stability Assay

Objective: To evaluate the in vitro metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[10]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C.

  • Reaction Initiation: Add the test compound (at a final concentration, e.g., 1 µM) to the pre-warmed reaction mixture to initiate the metabolic reaction.[10]

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).[12]

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[13]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd. Prepare a suspension of the cell membranes or purified receptors expressing the target of interest.[14]

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the receptor preparation.[14]

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.[14]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the free radioligand.[14]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[14]

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.[14]

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Comparison: Diagrams for Clarity

To further aid in the understanding of the differences between these scaffolds and their evaluation, the following diagrams are provided.

cluster_azetidine Azetidine cluster_piperidine Piperidine Azetidine Azetidine (4-membered ring) A_props Properties: - Lower MW - More Hydrophilic (Lower logP) - High Ring Strain - Conformationally Restricted Azetidine->A_props Piperidine Piperidine (6-membered ring) P_props Properties: - Higher MW - More Lipophilic (Higher logP) - No Ring Strain - Conformationally Flexible Piperidine->P_props

Caption: Key Physicochemical Differences Between Azetidine and Piperidine Scaffolds.

start Drug Candidate (Azetidine or Piperidine Analog) solubility Kinetic Solubility Assay (Nephelometry) start->solubility permeability Caco-2 Permeability Assay start->permeability metabolism Microsomal Stability Assay start->metabolism binding Competitive Binding Assay start->binding adme_pk In Vitro ADME/PK Profile solubility->adme_pk permeability->adme_pk metabolism->adme_pk potency Target Potency & Selectivity binding->potency decision Lead Optimization Decision adme_pk->decision potency->decision Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (Azetidine/Piperidine) Inhibitor->JAK Inhibition

References

A Predictive Conformational Analysis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is a bifunctional molecule incorporating two key saturated heterocyclic scaffolds: a piperidine ring and an azetidine ring. The three-dimensional arrangement, or conformation, of these rings is critical in determining the molecule's overall shape, which in turn dictates its interaction with biological targets. For researchers in drug discovery and medicinal chemistry, a thorough understanding of a molecule's conformational landscape is paramount for rational drug design and structure-activity relationship (SAR) studies.

While direct experimental conformational analysis of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is not extensively reported in publicly available literature, a robust predictive analysis can be constructed. This guide synthesizes foundational principles from the conformational analysis of individual piperidine and azetidine derivatives to forecast the likely conformational preferences of the target molecule. We will compare these predicted conformations with known data from analogous systems and detail the experimental and computational methodologies required for a definitive analysis.

Predicted Conformational Landscape

The conformational behavior of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is primarily determined by the interplay of the conformational preferences of the piperidine ring, the azetidine ring, and the steric and electronic effects of the substituents on each ring.

1. Piperidine Ring Conformation

The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[1] This leads to two possible chair conformers that can interconvert via a process known as ring inversion. For a 3-substituted piperidine, the substituent (in this case, the azetidine ring) can occupy either an axial or an equatorial position.

Generally, bulky substituents preferentially occupy the equatorial position to avoid 1,3-diaxial steric interactions with the axial hydrogens on the same side of the ring. Therefore, it is predicted that the azetidinyl group at the C3 position of the piperidine ring will predominantly favor the equatorial orientation. The nitrogen atom in the piperidine ring also undergoes rapid pyramidal inversion, which further contributes to the dynamic conformational equilibrium.[1]

2. Azetidine Ring Conformation

The four-membered azetidine ring is not planar. It adopts a puckered conformation to relieve the significant ring strain that a planar arrangement would entail.[2] This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For 3-substituted azetidines, the substituent can be in a pseudo-axial or pseudo-equatorial position.

The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom will influence the ring's puckering. More significantly, the piperidinyl substituent at the C3 position is expected to favor a pseudo-equatorial orientation to minimize steric hindrance with the protons on the azetidine ring.[2]

3. Overall Predicted Conformation

The most stable conformation of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate is likely one where the piperidine ring is in a chair conformation with the azetidinyl group in an equatorial position. Concurrently, the azetidine ring will be puckered with the piperidinyl group in a pseudo-equatorial position. The linkage between the two rings will likely adopt a staggered conformation to minimize steric repulsion.

Comparative Conformational Data

To provide a quantitative context for the predicted conformation, the following table summarizes typical conformational free energy differences (A-values) for substituents on a piperidine ring and puckering angles for substituted azetidines, based on data from analogous systems.

Ring SystemSubstituent/ParameterTypical ValueImplication for Target Molecule
Piperidine Equatorial vs. Axial Free Energy (A-value) for a bulky alkyl group~2.0 - 5.0 kcal/molStrong preference for the azetidinyl group to be in the equatorial position.
Axial-Equatorial Energy Difference for N-H inversionLow, rapid inversionThe piperidine nitrogen can be considered effectively planar on the NMR timescale.
Azetidine Ring Puckering Dihedral Angle~20° - 40°[2]The azetidine ring is significantly non-planar.
Pseudo-axial vs. Pseudo-equatorial EnergyFavors pseudo-equatorial for bulky groupsStrong preference for the piperidinyl group to be in the pseudo-equatorial position.
Methodologies for Definitive Conformational Analysis

A comprehensive analysis to experimentally validate these predictions would involve a combination of spectroscopic and computational techniques.

Experimental Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution.

    • Sample Preparation: Dissolve 5-10 mg of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra. Temperature-dependent NMR studies can also provide insight into the energetics of conformational exchange.

    • Analysis: The key parameters for conformational analysis are:

      • ³J Coupling Constants: The magnitude of the coupling constants between vicinal protons (e.g., on the piperidine ring) can be used to determine their dihedral angles via the Karplus equation, which in turn defines the ring conformation and substituent orientation.

      • Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space proximity between protons. The presence or absence of specific NOE cross-peaks (e.g., between axial protons) can confirm chair conformations and the axial/equatorial position of substituents.

  • Single-Crystal X-ray Diffraction: This technique provides the most precise and unambiguous determination of the molecule's conformation in the solid state.

    • Crystal Growth: Grow a single crystal of the compound suitable for diffraction, typically by slow evaporation of a solvent.

    • Data Collection: Mount the crystal on a diffractometer and collect diffraction data, usually at low temperatures (e.g., 100 K) to minimize thermal motion.

    • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The refined model provides exact atomic coordinates, from which all bond lengths, bond angles, and torsional angles that define the conformation can be determined.[2]

Computational Chemistry Protocol

Computational modeling is essential for exploring the full conformational landscape and quantifying the relative energies of different conformers.[3]

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (MM) force fields (e.g., MMFF94, OPLS) to identify low-energy conformers.

  • Quantum Mechanical Calculations: The geometries of the low-energy conformers identified by MM should be further optimized and their relative energies calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Solvent effects can be included using a polarizable continuum model (PCM).[4]

  • Data Analysis: The calculations will yield the relative energies (ΔG) of the different conformers (e.g., axial vs. equatorial piperidine substituent), optimized dihedral angles, and predicted NMR parameters that can be compared with experimental data.

Visualizing Conformational Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_piperidine Piperidine Ring Equilibrium cluster_azetidine Azetidine Ring Equilibrium P_eq Equatorial Conformer (Predicted Major) P_ax Axial Conformer (Predicted Minor) P_eq->P_ax Ring Inversion A_peq Pseudo-Equatorial (Predicted Major) A_pax Pseudo-Axial (Predicted Minor) A_peq->A_pax Ring Puckering

Caption: Predicted conformational equilibria for the piperidine and azetidine rings.

G cluster_comp Computational Analysis cluster_exp Experimental Analysis Comp_Search Conformational Search (MM) Comp_QM Optimization & Energy (DFT) Comp_Search->Comp_QM Final Definitive 3D Conformation Comp_QM->Final Exp_NMR NMR Spectroscopy (Solution Conformation) Exp_NMR->Final Exp_Xray X-Ray Crystallography (Solid-State Conformation) Exp_Xray->Final

Caption: Workflow for the comprehensive conformational analysis of the target molecule.

Conclusion

Based on established principles of stereochemistry and data from analogous substituted piperidine and azetidine systems, it is predicted that tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate will predominantly adopt a conformation where the piperidine ring is in a chair form with its azetidinyl substituent in an equatorial position, and the azetidine ring is puckered with its piperidinyl substituent in a pseudo-equatorial position. For definitive confirmation, a combined approach of NMR spectroscopy, X-ray crystallography, and computational chemistry is recommended. This guide provides the foundational knowledge and methodological framework for researchers to undertake such an analysis.

References

Navigating the Structural Landscape of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate Derivatives: A Comparative Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine and azetidine rings are prevalent motifs in a multitude of biologically active compounds. The combination of these two saturated heterocycles in tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate offers a unique three-dimensional architecture with multiple points for diversification, making its derivatives attractive candidates for drug discovery programs. Precise knowledge of their conformational preferences and intermolecular interactions, achievable through X-ray crystallography, is essential for optimizing their pharmacological profiles.

Comparative Analysis of Synthetic Approaches

The synthesis of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate derivatives typically involves multi-step sequences. A general and adaptable approach is the coupling of a suitably protected piperidine derivative with an azetidine electrophile. The choice of protecting groups and coupling strategy can influence the overall yield and purity of the final products.

Synthetic Strategy Key Features Potential Advantages Potential Challenges
Reductive Amination Coupling of N-Boc-3-oxoazetidine with a piperidine derivative followed by reduction.Commercially available starting materials; relatively mild reaction conditions.Potential for over-alkylation; purification of intermediates may be required.
Nucleophilic Substitution Reaction of a piperidine nucleophile with an azetidine bearing a leaving group (e.g., tosylate, mesylate) at the 3-position.Good control over stereochemistry if chiral starting materials are used.Synthesis of the activated azetidine precursor can be challenging.
Cross-Coupling Reactions Palladium-catalyzed coupling of a piperidinylboronic acid or ester with a 3-haloazetidine derivative.Broad substrate scope and functional group tolerance.Catalyst cost and removal; optimization of reaction conditions may be necessary.

The Indispensable Role of X-ray Crystallography

While spectroscopic techniques like NMR and mass spectrometry are essential for confirming the chemical identity and purity of newly synthesized compounds, they provide limited information about the three-dimensional arrangement of atoms in the solid state. X-ray crystallography is the gold standard for unambiguously determining the molecular structure, including bond lengths, bond angles, and torsion angles.

For derivatives of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, crystallographic data would provide invaluable insights into:

  • Conformational Analysis: Determining the preferred orientation of the piperidine and azetidine rings relative to each other.

  • Stereochemistry: Absolute confirmation of the stereochemical configuration at chiral centers.

  • Intermolecular Interactions: Identifying and characterizing hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing. This information is crucial for understanding physical properties like solubility and melting point.

  • Structure-Activity Relationship (SAR): Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.

Experimental Workflow: From Synthesis to Structural Elucidation

The following diagram outlines a typical experimental workflow for the synthesis, characterization, and potential crystallographic analysis of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis & Application start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity_analysis Purity Analysis (e.g., HPLC) purification->purity_analysis crystallization Crystallization Screening purity_analysis->crystallization diffraction X-ray Diffraction crystallization->diffraction structure_solution Structure Solution & Refinement diffraction->structure_solution data_analysis Structural Analysis structure_solution->data_analysis sar Structure-Activity Relationship Studies data_analysis->sar

Azetidine vs. Piperidine: A Comparative Guide to Metabolic Stability for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of heterocyclic scaffolds is a critical decision that profoundly impacts the metabolic fate and overall pharmacokinetic profile of a drug candidate. This guide provides an objective, data-driven comparison of the metabolic stability of azetidine- and piperidine-containing compounds, two commonly employed saturated heterocycles in medicinal chemistry.

The inherent structural differences between the four-membered azetidine ring and the six-membered piperidine ring lead to distinct metabolic pathways and stability profiles. Generally, azetidine-containing compounds exhibit enhanced metabolic stability compared to their piperidine counterparts.[1] This is primarily attributed to the resistance of the strained azetidine ring to N-dealkylation, a prevalent metabolic route for piperidine-containing molecules.[1]

Quantitative Metabolic Stability Data

CompoundTherapeutic Areat1/2 (min)CLint (µL/min/mg protein)
AstemizoleAntihistamine14.348.5
BamipineAntihistamine23.130.0
BenperidolAntipsychotic11.659.7
BezitramideOpioid Analgesic8.284.5
CisaprideGastroprokinetic Agent9.870.7
CleboprideAntiemetic5.8119.5
DomperidoneAntiemetic16.342.5
FentanylOpioid Analgesic12.555.4
IndoraminAntihypertensive25.727.0
LorcainideAntiarrhythmic18.238.1
PimozideAntipsychotic28.924.0
SabeluzoleNootropic35.719.4
TimiperoneAntipsychotic9.275.3

Data compiled from a study on the metabolism of 4-aminopiperidine drugs.[2][3]

While specific comparative data for azetidine analogs is limited, studies have shown that replacing a piperidine ring with an azetidine moiety can successfully shift the metabolic pathway away from the heterocyclic linker, leading to a more predictable pharmacokinetic profile.[1]

Experimental Protocols

A standard and widely accepted method for assessing in vitro metabolic stability is the liver microsomal stability assay. This assay primarily evaluates Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.

Human Liver Microsome (HLM) Stability Assay Protocol

1. Reagents and Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the HLM and the test compound solution. Pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression of the data.

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration in mg/mL) .

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the key metabolic pathways for piperidine and azetidine rings, as well as a typical experimental workflow for assessing metabolic stability.

metabolic_pathways cluster_piperidine Piperidine Metabolism cluster_azetidine Azetidine Metabolism Piperidine Piperidine-Containing Compound N_Dealkylation N-Dealkylation (Major Pathway) Piperidine->N_Dealkylation CYP3A4, etc. Oxidation Ring Oxidation (Hydroxylation, Lactam Formation) Piperidine->Oxidation CYP Enzymes Azetidine Azetidine-Containing Compound Ring_Scission α-Carbon Oxidation & Ring Scission Azetidine->Ring_Scission CYP Enzymes Reactive_Metabolite Reactive Aldehyde Metabolite Ring_Scission->Reactive_Metabolite

Caption: Comparative Metabolic Pathways of Piperidine and Azetidine.

experimental_workflow prep Preparation Prepare test compound, HLM, and NADPH regenerating system incubate Incubation Incubate at 37°C Collect samples at multiple time points prep->incubate quench Reaction Quenching Add cold acetonitrile with internal standard incubate->quench process Sample Processing Centrifuge to precipitate proteins quench->process analyze LC-MS/MS Analysis Quantify remaining parent compound process->analyze data Data Analysis Calculate t1/2 and CLint analyze->data

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

References

Assessing the Impact of the Azetidine-Piperidine Linker on Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The linker connecting the POI-binding and E3-ligase-binding moieties of a PROTAC is a critical determinant of its efficacy, profoundly influencing the stability and geometry of the ternary complex. This guide provides a comparative analysis of the azetidine-piperidine linker, a rigid linker motif, against more conventional flexible linkers, supported by established experimental methodologies for assessing ternary complex formation.

The Critical Role of the Linker in Ternary Complex Stability

The formation of a stable and productive ternary complex is the linchpin of PROTAC-mediated protein degradation.[1] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, which in turn affects the efficiency of ubiquitin transfer.[2] While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, offer conformational freedom that can facilitate initial complex formation, they can also introduce an entropic penalty upon binding, potentially leading to less stable ternary complexes.[3] In contrast, rigid linkers, like those incorporating azetidine and piperidine rings, can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex and improve pharmacokinetic properties.[3][4]

Comparative Analysis: Azetidine-Piperidine vs. Flexible Linkers

Table 1: Hypothetical Comparative Data of PROTAC Linkers

The following table presents a hypothetical comparison of key performance parameters for PROTACs targeting the same Protein of Interest (POI) and E3 ligase but featuring different linker compositions. This data is illustrative and intended to highlight the potential advantages of a rigid linker design.

Linker TypePROTAC ExampleTernary Complex Kd (nM)Cooperativity (α)DC50 (nM)Dmax (%)
Azetidine-Piperidine (Rigid) PROTAC-AP151210>95
PEG (Flexible) PROTAC-PEG50545~90
Alkyl (Flexible) PROTAC-Alkyl75380~85
  • Kd (Ternary Complex): The equilibrium dissociation constant for the formation of the POI-PROTAC-E3 ligase complex. A lower value indicates a more stable complex.

  • Cooperativity (α): A measure of the synergistic binding in the ternary complex. An α value greater than 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other.

  • DC50: The concentration of PROTAC required to degrade 50% of the target protein in a cellular context. A lower value signifies higher potency.

  • Dmax: The maximum percentage of target protein degradation achievable.

Visualizing the PROTAC Mechanism and Experimental Workflows

To better understand the processes involved in PROTAC-mediated degradation and its assessment, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_cellular 3. Cellular & In Vivo Analysis Design PROTAC Design (Target, E3 Ligase, Linker) Synth_AP Synthesis of Azetidine-Piperidine PROTAC Design->Synth_AP Synth_Flex Synthesis of Flexible Linker PROTACs (PEG, Alkyl) Design->Synth_Flex Binding Binding Assays (SPR, TR-FRET, AlphaLISA) Synth_AP->Binding Synth_Flex->Binding Ternary Ternary Complex Formation Analysis Binding->Ternary Degradation Degradation Assays (Western Blot, HiBiT) Ternary->Degradation PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Degradation->PKPD Efficacy In Vivo Efficacy (Xenograft Models) PKPD->Efficacy

Caption: General Experimental Workflow for PROTAC Evaluation.

Experimental Protocols for Ternary Complex Assessment

Accurate characterization of ternary complex formation is essential for the rational design of effective PROTACs. The following are detailed methodologies for key biophysical assays used to quantify these interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.

  • Objective: To determine the binding affinities (Kd) and kinetic parameters (kon, koff) of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes.

  • Methodology:

    • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

      • Separately, inject the PROTAC over an immobilized POI to determine the other binary interaction parameters.

    • Ternary Complex Analysis: Inject a pre-incubated mixture of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.

    • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.

  • Objective: To quantify the formation of the ternary complex in a solution-based, high-throughput format.

  • Methodology:

    • Reagent Preparation: Prepare solutions of the purified, tagged POI (e.g., His-tagged) and E3 ligase (e.g., GST-tagged), along with fluorescently labeled antibodies specific to these tags (e.g., anti-His-Europium (donor) and anti-GST-dye (acceptor)).

    • Assay Setup: In a microplate, combine the POI, E3 ligase, and labeled antibodies with a serial dilution of the PROTAC.

    • Incubation: Incubate the mixture at room temperature to allow for ternary complex formation and antibody binding.

    • FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, confirming ternary complex formation.

    • Data Analysis: Plot the FRET signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, from which the potency of ternary complex formation can be determined.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Similar to TR-FRET, AlphaLISA is a bead-based proximity assay that is highly sensitive for detecting biomolecular interactions.

  • Objective: To quantify the formation of the ternary complex with high sensitivity.

  • Methodology:

    • Reagent Preparation: Use purified, tagged proteins (e.g., His-tagged POI and FLAG-tagged E3 ligase). AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-FLAG) are required.

    • Assay Setup: In a microplate, incubate the tagged proteins with varying concentrations of the PROTAC.

    • Bead Addition: Add the AlphaLISA acceptor and donor beads to the mixture.

    • Incubation: Incubate for a specified time (e.g., 60 minutes) at room temperature in the dark to allow for complex formation and bead association.

    • Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The AlphaLISA signal is proportional to the amount of ternary complex formed.

    • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The "hook effect" at high concentrations is also typically observed in this assay.

Conclusion

The linker is a critical component in the design of potent and effective PROTACs. While flexible linkers offer synthetic accessibility, rigid linkers composed of motifs like azetidine and piperidine hold the promise of enhancing ternary complex stability through conformational pre-organization. This can lead to improved degradation potency and more favorable pharmacokinetic properties. A thorough characterization of the ternary complex using a combination of biophysical assays such as SPR, TR-FRET, and AlphaLISA is essential for understanding the structure-activity relationship and for the rational optimization of linker design. The continued exploration of novel, rigid linker architectures will be a key driver in the development of the next generation of targeted protein degraders.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, procedural guide for the proper disposal of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Due to the absence of a specific Safety Data Sheet (SDS) for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, a conservative approach informed by the known properties of its constituent chemical groups, azetidine and piperidine, is essential. Azetidine-containing compounds can be reactive, and piperidine derivatives may be flammable and toxic.[1][2] Therefore, this compound should be handled with a high degree of care as a potentially hazardous substance.

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact.
Eye Protection Splash-proof safety goggles and face shieldProtects eyes from splashes.
Lab Coat Flame-retardant, properly fittedProtects skin and clothing.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation exposure.[3]
Spill Management Protocol

In the event of a spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.

  • Small Spills (≤ 50 mL):

    • Alert personnel in the immediate area.

    • Absorb the spill using an inert material such as vermiculite, dry sand, or a commercial absorbent pad.[4]

    • Using non-sparking tools, carefully collect the absorbent material and any contaminated debris.[5]

    • Place the collected waste into a designated, sealable, and chemically compatible container clearly labeled as hazardous waste.

  • Large Spills (> 50 mL):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The disposal of tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate and its associated contaminated materials must be managed as hazardous waste.

  • Waste Categorization:

    • Unused/Waste Product: The pure chemical or any unwanted solutions should be treated as hazardous waste.

    • Contaminated Disposables: Items such as gloves, absorbent pads, and pipette tips that have come into contact with the chemical are also considered hazardous waste.

    • Empty Containers: The original container, even if empty, should be disposed of as hazardous waste. Do not rinse the container and dispose of it in regular trash.[1]

  • Container Selection and Labeling:

    • Use a sealable, leak-proof, and chemically compatible container for all waste streams.

    • Clearly label the container with "Hazardous Waste."[1]

    • The label must include the full chemical name: "tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate."

    • Indicate the primary hazards (e.g., "Toxic," "Irritant"). While the specific hazards are not fully documented, related compounds are known to be irritants.[3][6]

  • Storage of Waste:

    • Store waste containers in a designated and secure satellite accumulation area.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents, strong bases, and alcohols.[7]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not discharge any amount of this chemical or its containers into drains or sewer systems.[5]

Waste Stream Summary
Waste StreamContainer TypeHazard ClassificationDisposal Route
Unused/Waste Product Tightly sealed, chemically compatible containerHazardous Waste (Toxic, Irritant)EHS/Licensed Contractor
Contaminated Disposables Labeled hazardous waste bag or containerHazardous Waste (Toxic)EHS/Licensed Contractor
Empty Containers Original or equivalent sealed containerHazardous Waste (Toxic)EHS/Licensed Contractor

Experimental Workflow: Disposal

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Ventilation Work in Fume Hood Categorize Categorize Waste (Chemical, Contaminated Items, Empty Containers) Ventilation->Categorize Containerize Place in Labeled, Compatible Container Categorize->Containerize Label Label as 'Hazardous Waste' with Chemical Name Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Segregate Segregate from Incompatible Materials Store->Segregate EHS Contact EHS or Licensed Contractor Segregate->EHS Collection Arrange for Waste Collection EHS->Collection

Caption: Disposal workflow for tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.